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Foundational

Chlorotrimethylphosphine Gold(I): Structural Architecture, Quantum Bonding, and Metallodrug Applications

Executive Summary The coordination chemistry of gold(I) complexes has transitioned from a niche area of inorganic synthesis to a cornerstone of modern catalytic and pharmaceutical development. Among these, chlorotrimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The coordination chemistry of gold(I) complexes has transitioned from a niche area of inorganic synthesis to a cornerstone of modern catalytic and pharmaceutical development. Among these, chlorotrimethylphosphine gold(I) —formula (Me3​P)AuCl —serves as a quintessential model for understanding d10 transition metal behavior. Its unique combination of a highly linear coordination geometry, pronounced relativistic effects, and the capacity to form extended supramolecular assemblies via aurophilic interactions makes it an ideal candidate for both fundamental bonding analysis and advanced metallodrug design.

This technical guide dissects the crystal structure, quantum mechanical bonding profile, and pharmacological mechanisms of (Me3​P)AuCl . Furthermore, we provide field-proven, self-validating protocols for its synthesis and its application in protein-ligand structural biology, specifically detailing its role as a potent inhibitor of bacterial virulence factors.

Crystallographic Architecture and Aurophilic Assembly

The solid-state behavior of (Me3​P)AuCl is defined by the interplay between the steric profile of the trimethylphosphine ligand and the inherent electronic preferences of the Au(I) center.

Unlike bulkier phosphine analogs—such as chloro(triisopropylphosphine)gold(I), which crystallizes as isolated monomers due to steric shielding[1]—the relatively small cone angle of PMe3​ permits close intermolecular approach. Single-crystal X-ray diffraction reveals that (Me3​P)AuCl crystallizes in the triclinic space group P1ˉ [2].

The most striking feature of this lattice is its supramolecular aggregation. The monomeric units, which possess a nearly perfectly linear P−Au−Cl axis, self-assemble into a helical chain driven by aurophilic ( Au⋯Au ) interactions[1].

Quantitative Structural Data

To facilitate comparative structural analysis, the key crystallographic and bonding parameters are summarized below:

ParameterValueCausality / Structural Significance
Space Group Triclinic P1ˉ Permits dense packing and extended intermolecular networks[2].
Au-Cl Bond Length 2.271 ÅIndicates strong covalent character modulated by the trans-influence of PMe3​ [3].
Au-P Bond Length 2.214 ÅShorter than typical Au-P bonds, reflecting strong σ -donation from the unhindered PMe3​ [3].
P-Au-Cl Angle ~178° - 180°Energetically favors linear sp/sd hybridization due to relativistic 6s contraction[3].
Au...Au Contact Distances 3.271, 3.356, 3.386 ÅAlternating short contacts that fall well within the van der Waals radii, confirming aurophilicity[1].
Au-Au-Au Angle 141.6°, 141.8°, 141.9°Dictates the pitch and curvature of the resulting supramolecular helical chain[1].

Quantum Mechanical Bonding Analysis

The bonding in (Me3​P)AuCl cannot be accurately described without invoking relativistic effects , which reach a local maximum at gold ( Z=79 ) in the periodic table.

Relativistic Orbital Modulation

Because the inner 1s electrons orbit at velocities approaching the speed of light, their relativistic mass increases, causing the 1s orbital to contract. This contraction cascades through the s and p orbitals, leading to a significant stabilization and contraction of the valence 6s orbital. Conversely, the 5d orbitals are better shielded from the nucleus and undergo radial expansion[3].

This orbital restructuring energetically favors sp or sd hybridization, strictly enforcing the linear two-coordinate geometry observed in the P−Au−Cl axis[3]. Bending this axis incurs a massive energetic penalty.

The Dewar-Chatt-Duncanson Perspective

The Au−P bond is primarily characterized by strong σ -donation from the phosphorus lone pair into the empty 6s/6p hybridized orbitals of Au(I). While π -backbonding from the filled Au 5d orbitals into the P−C σ∗ orbitals exists, it is less pronounced in PMe3​ compared to π -acceptor ligands like PF3​ . The Au−Cl bond is highly covalent, with the chloride acting as a σ -donor and a weak π -donor, which competes with the phosphine for the metal's electron density (trans-influence).

Aurophilicity

The Au⋯Au interactions (3.27–3.38 Å) that drive the helical chain formation are not formal covalent bonds. Instead, they are driven by dispersion forces heavily amplified by relativistic correlation effects. The energy of these aurophilic bonds (~7-12 kcal/mol) is comparable to strong hydrogen bonds, providing the thermodynamic driving force for the solid-state assembly[1].

Pharmacological Relevance: Vfr Inhibition Mechanism

Beyond fundamental inorganic chemistry, (Me3​P)AuCl has emerged as a highly potent metallodrug precursor. Recent structural biology studies have demonstrated its profound efficacy against Pseudomonas aeruginosa (Pa), a notorious opportunistic pathogen.

(Me3​P)AuCl acts as a potent inhibitor of the Virulence Factor Regulator (Vfr) , a cAMP-dependent transcriptional regulator in Pa. Remarkably, (Me3​P)AuCl exhibits a Minimal Inhibitory Concentration (MIC) of 3.97 μM and an IC50 of 1.00 μM against the PAO1 strain, making it significantly more effective than the established anti-arthritic gold drug, auranofin[4].

Mechanism of Action

The efficacy of (Me3​P)AuCl stems from its high thiophilicity. The complex undergoes ligand exchange (losing the chloride ion) to linearly coordinate with available cysteine residues on the Vfr protein. X-ray crystallographic mapping reveals that Au(I) binds at up to four of the five available cysteine sites (Cys20, 38, 97, 156, and 183)[4].

Binding at these specific residues induces two critical failures in the pathogen's machinery:

  • cAMP Pocket Disruption: Gold binding at Cys38 alters the primary cAMP binding pocket, preventing the allosteric activation of Vfr[4].

  • Steric Clashing: Gold binding at Cys183 in the C-terminal domain creates a severe steric clash with the DNA backbone, physically blocking Vfr from binding to its target promoter sequences[4].

Mechanism A Me3P-Au-Cl (Prodrug) B Ligand Exchange (Cl- dissociation) A->B C Au(I) Thiophilic Attack on Vfr Cysteines B->C D Linear Coordination at Cys20, 38, 97, 156, 183 C->D E cAMP Pocket Alteration & DNA Binding Clash D->E F Inhibition of P. aeruginosa Virulence Factors E->F

Fig 1: Logical pathway of Vfr inhibition by (Me3P)AuCl via thiophilic attack and steric clashing.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Protocol A: Synthesis and Crystallization of (Me3​P)AuCl

Objective: Isolate diffraction-quality single crystals while preserving the delicate aurophilic helical network.

  • Precursor Activation: Dissolve 1.0 mmol of (Me2​S)AuCl in 15 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0°C.

    • Causality: Operating at 0°C suppresses the kinetic reduction of Au(I) to colloidal Au(0) (gold nanoparticles), which is a common failure mode in phosphine-gold chemistry.

  • Ligand Substitution: Dropwise add 1.05 mmol of trimethylphosphine ( PMe3​ ) as a 1.0 M solution in THF. Stir for 30 minutes. The solution will turn clear as the volatile dimethyl sulfide is displaced.

  • Solvent Exchange: Remove the DCM and excess PMe3​ under reduced pressure. Reconstitute the resulting white residue in a minimal volume of dry toluene (approx. 3-5 mL).

  • Vapor Diffusion Crystallization: Place the open vial of the toluene solution inside a larger, sealed jar containing 20 mL of pentane. Allow vapor diffusion to proceed at 4°C for 72 hours.

    • Causality: Vapor diffusion provides an ultra-slow supersaturation gradient. This slow kinetic regime is mandatory; rapid precipitation will yield amorphous powders, whereas slow diffusion allows the 7-12 kcal/mol aurophilic interactions to properly orient the molecules into the desired P1ˉ helical chain lattice[1].

  • Validation: Analyze the crystals via 31P{1H} NMR in CDCl3​ . A single sharp resonance confirms the absence of uncoordinated phosphine or oxidized phosphine oxide byproducts.

Protocol B: Structural Resolution of the (Me3​P)AuCl -Vfr Complex

Objective: Map the pharmacodynamic binding sites of Au(I) on the Vfr protein using anomalous X-ray dispersion.

  • Apo-Protein Crystallization: Grow apo-Vfr crystals using the hanging-drop vapor diffusion method in a mother liquor containing PEG and appropriate buffers. The apo-crystals will form in the C121 space group[4].

  • Ligand Soaking: Transfer the mature Vfr crystals into a new drop containing the mother liquor supplemented with 5 mM (Me3​P)AuCl . Incubate for 24 hours.

    • Causality: Soaking is prioritized over co-crystallization to preserve the pre-existing protein lattice, allowing us to observe the exact conformational shifts (e.g., at the cAMP pocket) induced directly by the gold compound[4].

  • Data Collection: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source tuned to the Au L-III absorption edge (~11.9 keV / 1.04 Å).

    • Causality: Tuning to the L-III edge maximizes the anomalous scattering factor ( f′′ ) of the gold atoms, generating a strong anomalous Fourier signal that makes pinpointing the Au(I) ions at the cysteine residues computationally trivial.

  • Twin-Law Refinement: Process the data using Phenix. Critical Step: Apply the twin law (h,−k,−l) during refinement.

    • Causality: The binding of (Me3​P)AuCl alters the crystal packing, causing the space group to drop from C121 to P1 [4]. This symmetry break induces merohedral twinning. Failing to apply the twin law will result in stalled R-factors and distorted electron density maps.

Workflow S1 1. Vfr Protein Crystallization (Apo-state, Space Group C121) S2 2. Co-crystallization / Soaking with (Me3P)AuCl S1->S2 S3 3. X-Ray Diffraction (Space Group shifts to P1) S2->S3 S4 4. Anomalous Dispersion (Locate Au atoms) S3->S4 S5 5. Phenix Refinement (Apply Twin Law Correction) S4->S5

Fig 2: X-ray crystallographic workflow for resolving the (Me3P)AuCl-Vfr protein complex structure.

References

  • Title: Unprecedented coordination chemistry of a chloro(phosphine)gold(I) complex: [(Ad2BnP)2Au][AuCl2] (Includes crystal structure data for chloro(trimethylphosphine)gold(I)) Source: Journal of Organometallic Chemistry / ResearchGate URL: [Link]

  • Title: Structures and Conformational Dynamics of Gold(I) Halide Complexes of Resorcinarene Tetraphosphinite Ligands Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Structural basis for the inhibitory mechanism of auranofin and gold(I) analogues against Pseudomonas aeruginosa global virulence factor regulator Vfr Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of Chlorotrimethylphosphine Gold(I) Complexes

Abstract: This technical guide provides a comprehensive exploration of the electronic properties of chlorotrimethylphosphine gold(I), (Me₃P)AuCl, a foundational complex in the expanding field of gold-based chemistry. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive exploration of the electronic properties of chlorotrimethylphosphine gold(I), (Me₃P)AuCl, a foundational complex in the expanding field of gold-based chemistry. We delve into the synthesis, structural characteristics, and detailed electronic behavior of this organometallic compound. By integrating experimental data with theoretical insights, this document serves as an essential resource for researchers, scientists, and drug development professionals, offering a deep understanding of the causality behind its properties and its potential in therapeutic and catalytic applications.

Introduction: The Significance of Linear Gold(I) Complexes

Gold, often perceived as an inert metal, exhibits remarkable chemical reactivity and unique electronic properties when coordinated in complexes, particularly in the +1 oxidation state. Linear two-coordinate gold(I) complexes, such as chlorotrimethylphosphine gold(I), are of significant interest due to their applications in catalysis, materials science, and medicine.[1][2] The phosphine ligand, in this case, trimethylphosphine (PMe₃), plays a crucial role in stabilizing the gold(I) center and modulating its electronic structure.[3] Understanding the fundamental electronic properties of (Me₃P)AuCl is paramount for designing novel gold-based drugs and catalysts with enhanced efficacy and selectivity.[1][4] This guide will provide a detailed examination of its synthesis, structural features, and the nuanced electronic transitions that govern its reactivity and photophysical behavior.

Synthesis and Structural Characterization

The synthesis of chlorotrimethylphosphine gold(I) is a well-established procedure, typically involving the reaction of a gold(I) precursor with the trimethylphosphine ligand. A common and efficient method starts from (dimethylsulfide)gold(I) chloride, (Me₂S)AuCl, which undergoes ligand substitution with PMe₃.

Experimental Protocol: Synthesis of Chloro(trimethylphosphine)gold(I)[5]
  • Preparation of Precursor: Begin with a solution of (dimethylsulfide)gold(I) chloride, (Me₂S)AuCl, in a suitable organic solvent such as dichloromethane (CH₂Cl₂).

  • Ligand Addition: To the stirred solution of (Me₂S)AuCl, add a stoichiometric equivalent of trimethylphosphine (PMe₃). The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Isolation: Upon completion, the desired product, (Me₃P)AuCl, often precipitates from the reaction mixture. The white solid can be collected by filtration.

  • Purification: The collected solid is washed with a non-polar solvent like hexane to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

  • Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis to confirm its identity and purity.[5]

Molecular Geometry and Supramolecular Assembly

X-ray crystallography reveals that (Me₃P)AuCl adopts a nearly linear geometry, a characteristic feature of two-coordinate gold(I) complexes.[6] The P-Au-Cl bond angle is typically close to 180°. The bond lengths are crucial indicators of the electronic environment of the gold center.

Bond/ContactTypical Length (Å)Reference
Au-P~2.23[7][8]
Au-Cl~2.30[7]
Au···Au (Aurophilic)3.27 - 3.39[6]

A fascinating aspect of the solid-state structure of (Me₃P)AuCl is the presence of intermolecular aurophilic interactions.[6] These are weak, attractive forces between gold atoms of adjacent molecules, with Au···Au distances shorter than the sum of their van der Waals radii. These interactions lead to the formation of supramolecular structures, such as helical chains, in the crystal lattice.[6] The presence and strength of these aurophilic interactions are highly dependent on the steric bulk of the phosphine ligand; the small size of trimethylphosphine allows for closer packing of the molecules, facilitating these contacts.[6]

Caption: Dimeric association of (Me₃P)AuCl via aurophilic interactions.

Electronic Structure and Properties

The electronic properties of (Me₃P)AuCl are governed by the interplay between the gold(I) center, the phosphine ligand, and the chloride ligand. Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the molecular orbitals and electronic transitions.[9][10]

Molecular Orbitals and Bonding

The bonding in linear gold(I) complexes can be described by the donation of the lone pair of electrons from the phosphorus atom of the phosphine ligand into the empty 6s orbital of the gold(I) ion, forming a strong σ-bond.[3] The chloride ligand also forms a σ-bond with the gold center. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the complex's reactivity and photophysical properties. For many phosphinegold(I) halides, the HOMO has significant contribution from the gold d-orbitals and the halide p-orbitals, while the LUMO is often associated with the Au-P σ* antibonding orbital. The HOMO-LUMO energy gap is a key parameter, influencing the complex's stability and the energy of its electronic transitions.[11]

Spectroscopic Characterization
  • NMR Spectroscopy: ³¹P NMR spectroscopy is particularly informative for phosphinegold(I) complexes. The coordination of the phosphine to the gold center results in a significant downfield shift of the ³¹P resonance compared to the free phosphine. For bis(trimethylphosphine)gold(I) chloride, a ³¹P NMR signal is observed at 2.94 ppm.[5]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and composition of the complex.[5]

  • Luminescence Properties: While (Me₃P)AuCl itself is not strongly luminescent, related phosphinegold(I) halides can exhibit phosphorescence.[7][9] This emission often arises from metal-centered (d→s or d→p) transitions, which can be influenced by aurophilic interactions in the solid state.[9] In some cases, ligand-to-metal charge transfer (LMCT) transitions, from the halide to the gold center, are observed.[9]

G cluster_0 Ground State (S₀) cluster_1 Excited State HOMO HOMO (Au d-orbitals, Cl p-orbitals) LUMO LUMO (Au-P σ*) HOMO->LUMO Absorption (UV light) LUMO->HOMO Emission (Luminescence) Metal-Centered or LMCT

Caption: Simplified Jablonski diagram for electronic transitions in (Me₃P)AuCl.

Relevance in Drug Development and Catalysis

The electronic properties of (Me₃P)AuCl and its analogues are directly linked to their biological activity and catalytic performance.

Medicinal Applications

Gold(I) phosphine complexes have emerged as a promising class of therapeutic agents, particularly as anticancer and antimicrobial drugs.[4][5] The mechanism of action is often attributed to the high affinity of the soft gold(I) center for soft biological nucleophiles, such as the thiol and selenol groups found in cysteine and selenocysteine residues of enzymes.[4]

A key molecular target for many gold(I) complexes is thioredoxin reductase (TrxR), an enzyme crucial for maintaining the redox balance within cells.[4] Inhibition of TrxR by gold(I) complexes leads to an increase in oxidative stress and can trigger apoptosis in cancer cells. The electronic properties of the gold complex, including the lability of the Au-Cl bond and the strength of the Au-P bond, influence its ability to reach and interact with its biological targets. For instance, diversification of the ligands in gold(I) complexes can significantly improve their potency and selectivity against pathogens like Trichomonas vaginalis.[5]

G AuComplex (Me₃P)AuCl Cell Cellular Uptake AuComplex->Cell TrxR Thioredoxin Reductase (TrxR) (contains Selenocysteine) Cell->TrxR Interaction Inhibition Enzyme Inhibition TrxR->Inhibition Gold(I) binds to SeCys OxidativeStress Increased Oxidative Stress Inhibition->OxidativeStress Apoptosis Apoptosis (Cell Death) OxidativeStress->Apoptosis

Caption: Proposed mechanism of action for (Me₃P)AuCl as an anticancer agent.

Catalytic Applications

Phosphine-ligated gold(I) complexes are powerful catalysts for a wide range of organic transformations, particularly those involving the activation of alkynes, allenes, and alkenes.[1] The catalytic cycle often involves the coordination of the unsaturated substrate to the electron-deficient gold(I) center, which renders it more susceptible to nucleophilic attack. The electronic nature of the phosphine ligand directly impacts the catalytic activity; more electron-donating phosphines can increase the electron density on the gold center, affecting its interaction with the substrate. (Me₃P)AuCl serves as a precursor to catalytically active cationic gold(I) species, which are typically generated in situ by halide abstraction using a silver salt.[1][12]

Conclusion

Chlorotrimethylphosphine gold(I) is more than just a simple coordination compound; it is a molecule whose electronic properties have far-reaching implications in medicine and catalysis. Its linear geometry, the nature of its Au-P and Au-Cl bonds, and its propensity for aurophilic interactions all contribute to its unique reactivity. A thorough understanding of these fundamental electronic characteristics, gained through a combination of experimental and theoretical approaches, is essential for the rational design of the next generation of gold-based technologies. This guide has provided a foundational overview, intended to equip researchers and professionals with the core knowledge needed to innovate in this exciting and rapidly evolving field.

References

  • Synthesis and Characterization of Phenanthrylphosphine Gold Complex: Observation of Au-Induced Blue-Green Phosphorescence at Room Temperature.
  • Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. PMC.
  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphin
  • Photophysical Properties of Chlorotriethylphosphinegold(I).
  • Synthesis of Metal Complexes with Trimethylphosphine Ligands. Benchchem.
  • Unprecedented coordination chemistry of a chloro(phosphine)gold(I) complex: [(Ad 2BnP) 2Au][AuCl 2].
  • The beauty of gold: Knowledge of mechanisms leads to different applications of organogold compounds in medicine and catalysis. Technical University of Munich.
  • Preparation, structure and decomposition of gold(I) and gold(III) acetylide complexes.
  • Electronic and Geometric Structure of the Cluster Compound Au [P(C H ) ] Cl .
  • Electronic Properties of Gold(I) Compounds Relevance to Chemical Reactions. Academia.edu.
  • A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
  • Breast Cancer Treatment: The Case of Gold(I)-Based Compounds as a Promising Class of Bioactive Molecules. PMC.
  • Gold Catalyst Applic

Sources

Foundational

Chloro(trimethylphosphine)gold(I): Fundamentals of Coordination Chemistry, Synthesis, and Therapeutic Applications

Executive Summary Chloro(trimethylphosphine)gold(I), chemically denoted as [AuCl(PMe₃)], is a foundational organometallic complex that bridges the gap between fundamental coordination chemistry, advanced catalysis, and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chloro(trimethylphosphine)gold(I), chemically denoted as [AuCl(PMe₃)], is a foundational organometallic complex that bridges the gap between fundamental coordination chemistry, advanced catalysis, and modern drug development[1][2]. Characterized by its linear two-coordinate geometry and unique electronic properties driven by relativistic effects[3], this complex serves as a highly versatile precursor. By leveraging the strong σ -donating capability of the trimethylphosphine ligand, researchers can synthesize a wide array of cationic gold(I) species with potent anti-cancer and anti-microbial properties[1][4]. This whitepaper provides an authoritative guide on the structural fundamentals, self-validating synthesis protocols, and mechanistic biological applications of [AuCl(PMe₃)].

Structural and Electronic Fundamentals

Relativistic Effects and Linear Coordination

The coordination chemistry of gold(I) is heavily dictated by relativistic effects, which reach a local maximum at gold in the periodic table[3]. The relativistic contraction of the 6s orbital and expansion of the 5d orbitals lead to a strong preference for linear, two-coordinate arrangements (L-Au-X)[5]. In [AuCl(PMe₃)], the P-Au-Cl bond angle is nearly perfectly linear, typically measuring between 176° and 178°[5]. Furthermore, these relativistic effects cause a significant contraction in the metal-ligand bonds; the Au-P bond in [AuCl(PMe₃)] is exceptionally short, measured at approximately 2.214 Å, while the trans Au-Cl bond is around 2.271 Å[5][6].

Aurophilic Interactions ( d10−d10 )

Despite the closed-shell d10 configuration of the Au(I) center, [AuCl(PMe₃)] monomers exhibit a unique supramolecular association in the solid state[7]. This phenomenon, known as aurophilicity, is driven by electron correlation effects enhanced by relativity. Crystallographic studies reveal that [AuCl(PMe₃)] molecules aggregate to form infinite helical chains through alternating Au···Au contacts ranging from 3.27 Å to 3.38 Å[6][8]. These interactions are energetically comparable to hydrogen bonds and play a crucial role in the solid-state stability and photophysical properties of the complex[8].

Quantitative Data Summary

The following table consolidates the critical physicochemical and spectroscopic parameters of [AuCl(PMe₃)] to serve as a reference for characterization and validation.

PropertyValueSource/Reference
Chemical Formula (CH₃)₃PAuClSigma-Aldrich[9]
Molecular Weight 308.50 g/mol Sigma-Aldrich[9]
CAS Number 15278-97-4Benchchem[2]
Au-P Bond Length ~2.214 ÅACS Publications[5][6]
Au-Cl Bond Length ~2.271 ÅACS Publications[5][6]
P-Au-Cl Angle ~176° - 178°Smolecule[5]
31 P NMR (CDCl₃) -9.80 ppmSemantic Scholar[10]
1 H NMR (CDCl₃) 1.62 ppm (d, J = 11.3 Hz)Semantic Scholar[10]
Aurophilic Distance 3.27 Å - 3.38 ÅResearchGate[6][8]

Synthesis and Isolation Protocols

The synthesis of [AuCl(PMe₃)] must be carefully controlled to prevent the premature reduction of gold to its elemental colloidal state[1]. The following protocol utilizes a self-validating, two-step reduction-ligation pathway, ensuring high yield and thermodynamic stability.

Causality of Experimental Design: Direct addition of PMe₃ to Au(III) precursors like HAuCl₄ can result in violent redox reactions and the uncontrolled formation of gold nanoparticles. To mitigate this, triphenylphosphine (PPh₃) is used as a mild reducing agent and temporary stabilizing ligand[1]. Because PMe₃ is a stronger σ -donor and possesses a smaller Tolman cone angle than PPh₃, the subsequent ligand exchange is thermodynamically driven to completion, yielding the highly stable[AuCl(PMe₃)][1][11].

Step-by-Step Methodology:

  • Preparation of Au(III) Precursor: Dissolve 0.5 mmol of tetrachloroauric(III) acid (HAuCl₄) in deionized water to create a 0.5 M solution[1].

  • Reduction to Au(I): In a Schlenk flask under an inert nitrogen or argon atmosphere, dissolve 1 mmol of triphenylphosphine (PPh₃) in 10 mL of cold methanol[1]. Slowly add the 1 mL HAuCl₄ solution to the stirred PPh₃ solution. The PPh₃ acts as both a reducing agent (forming OPPh₃) and a stabilizing ligand, generating the [AuCl(PPh₃)] intermediate[1].

  • Ligand Exchange: To the reaction mixture containing [AuCl(PPh₃)], add a stoichiometric amount (0.5 mmol) of trimethylphosphine (PMe₃)[1]. Stir at room temperature for 1 hour.

  • Isolation and Purification (Self-Validation): The robust [AuCl(PMe₃)] complex will precipitate from the methanolic solution due to its lower solubility compared to the triphenylphosphine byproducts, acting as a visual confirmation of reaction success[1]. Collect the white precipitate via vacuum filtration, wash with cold methanol, and dry thoroughly under vacuum to yield the pure product[1].

G A HAuCl4 (Au III) Starting Material B Reduction & Ligation (+ PPh3 in MeOH) A->B C [AuCl(PPh3)] Intermediate (Au I) B->C D Ligand Exchange (+ PMe3) C->D E [AuCl(PMe3)] Target Precursor D->E F Halide Abstraction (+ AgSbF6 or AgOTf) E->F G [Au(PMe3)L]+ Active Therapeutic F->G

Synthesis and activation workflow of Chloro(trimethylphosphine)gold(I) for therapeutic applications.

Halide Abstraction and Derivative Synthesis[AuCl(PMe₃)] is rarely the final therapeutic agent; rather, it is a precursor for highly active cationic gold(I) complexes[1]. The chloride ligand can be selectively removed via halide abstraction.

Protocol: Dissolve [AuCl(PMe₃)] in dichloromethane and add one equivalent of a silver salt containing a non-coordinating anion (e.g., AgSbF₆ or AgOTf)[1]. The thermodynamic driving force—and the self-validating visual cue—is the immediate precipitation of insoluble AgCl[1]. The resulting highly electrophilic [Au(PMe3​)]+ cation can then be trapped by introducing a biologically relevant neutral ligand (L), such as an N-heterocyclic carbene (NHC) or a thiourea derivative, to form [Au(PMe3​)L]+X− [1][12].

Biological Applications and Drug Development

Gold(I) phosphine complexes, particularly derivatives of[AuCl(PMe₃)], are of immense interest in modern pharmacology due to their potent anti-cancer and anti-bacterial properties[1][4][13].

Mechanism of Action & Target Specificity: The biological efficacy of these complexes is rooted in Pearson's Hard and Soft Acids and Bases (HSAB) theory. The Au(I) metal center is a "soft" acid, which dictates a profound thermodynamic preference for "soft" bases such as thiols (cysteine) and selenols (selenocysteine)[4]. Consequently, unlike platinum-based chemotherapeutics (e.g., cisplatin) that target "hard" nitrogen bases in DNA, gold(I) complexes selectively target protein active sites[14].

For instance,[AuCl(PMe₃)] and its analogs act as prodrugs. Upon crossing the cell membrane, the complex undergoes ligand exchange, releasing the active [Au(PMe3​)]+ fragment[4]. This cationic fragment binds irreversibly to critical thiol-containing enzymes. A primary example is the inhibition of the global virulence factor regulator (Vfr) in Pseudomonas aeruginosa, where the gold center coordinates to critical cysteine residues (e.g., Cys183), disrupting the pathogen's virulence pathways[4]. In oncology, similar mechanisms are leveraged to inhibit thioredoxin reductase, leading to severe oxidative stress and apoptosis in rapidly dividing cancer cells[13][14].

References

  • Benchchem - Application Notes and Protocols: Synthesis of Metal Complexes with Trimethylphosphine Ligands. 1

  • MedChemExpress - Chloro(trimethylphosphine)gold(I) ((Trimethylphosphine)gold(I) chloride) | Biochemical Assay Reagent. 13

  • Benchchem - Chloro(trimethylphosphine)gold(I) | CAS 15278-97-4. 2

  • RSC Advances - Gold nanoparticles with tailored size through ligand modification for catalytic applications.11

  • Google Patents - Mixed ligand gold(I) complexes as anti-cancer agents. 14

  • Sigma-Aldrich - Chloro(trimethylphosphine)gold(I) 99% 15278-97-4. 9

  • PMC / NIH - Structural basis for the inhibitory mechanism of auranofin and gold(I) analogues against Pseudomonas aeruginosa global virulence factor regulator Vfr. 4

  • ACS Publications - Structures and Conformational Dynamics of Gold(I) Halide Complexes of Resorcinarene Tetraphosphinite Ligands. 7

  • Semantic Scholar - Gold(I)-Catalyzed Aromatization: Expeditious Synthesis of Polyfunctionalized Naphthalenes. 10

  • ACS Publications - A Density Functional Study of Metal−Ligand Bonding in [(PR₃)₂M]⁺ and[PR₃MCl] (M = Ag, Au; R = H, Me) Complexes. 3

  • Smolecule - Buy Chloro(triethylphosphine)gold(I) | Structural Data. 5

  • ResearchGate - Unprecedented coordination chemistry of a chloro(phosphine)gold(I) complex. 8

  • ResearchGate - C-13, P-31 and N-15 NMR studies of the ligand exchange reactions. 12

Sources

Exploratory

The Evolution and Synthesis of Trimethylphosphine Gold(I) Halides: A Technical Whitepaper

Introduction & Historical Context The organometallic chemistry of gold has undergone a renaissance over the past few decades, transitioning from classical coordination studies to advanced applications in homogeneous cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Historical Context

The organometallic chemistry of gold has undergone a renaissance over the past few decades, transitioning from classical coordination studies to advanced applications in homogeneous catalysis and targeted therapeutics. Among the most fundamental building blocks in this domain are the trimethylphosphine gold(I) halides, denoted as [AuX(PMe₃)] (where X = Cl, Br, I).

The discovery and structural elucidation of these complexes gained significant momentum in the 1970s and 1990s through the pioneering work of researchers such as Schmidbaur, Kochi, and Puddephatt. Their early studies on the oxidative addition of organic halides (like methyl iodide) to trimethylphosphine gold(I) complexes paved the way for understanding metastable Au(III) species and the fundamental reactivity of the Au-C bond (1[1]). Today, [AuCl(PMe₃)] serves as a versatile precursor for synthesizing a vast array of therapeutic and catalytic gold compounds (2[2]).

Structural and Spectroscopic Properties

Trimethylphosphine gold(I) halides exhibit a characteristic linear P–Au–X coordination geometry. A defining feature of these complexes in the solid state is their propensity to form "aurophilic" (Au···Au) interactions—closed-shell intermolecular forces comparable in strength to hydrogen bonds.

X-ray diffraction studies have shown that the monomeric units of [AuCl(PMe₃)] aggregate to form helical chains driven by short, alternating Au···Au contacts ranging from 3.27 to 3.38 Å (3[3]). As the halide increases in size from chloride to bromide, the aurophilic interactions weaken significantly, with [AuBr(PMe₃)] displaying longer Au···Au distances of 3.54 to 3.98 Å (4[4]).

Advanced solid-state cross-polarization magic angle spinning (CP/MAS) ³¹P NMR spectroscopy has been instrumental in characterizing these complexes. Notably, the ³¹P NMR spectra for the chloride and bromide complexes reveal distinct doublets arising from ¹J(¹⁹⁷Au–³¹P) spin-spin coupling—a rare and valuable observation for probing the P-Au-P coordination environment (5[5]).

Table 1: Quantitative Structural and Spectroscopic Data of [AuX(PMe₃)]
ComplexP-Au-X GeometryAu···Au Contact Distance (Å)ν(Au-X) Stretch (cm⁻¹)
[AuCl(PMe₃)] Linear3.27 – 3.38311 – 329
[AuBr(PMe₃)] Linear3.54 – 3.98210 – 233
[AuI(PMe₃)] Linear> 4.00 (Disrupted)~ 195

(Data aggregated from X-ray diffraction and far-infrared spectroscopic studies[3][4][6])

Synthetic Methodologies & Self-Validating Protocols

The synthesis of [AuX(PMe₃)] complexes requires strict control over the oxidation state of gold and the coordination environment. The following protocol outlines the synthesis of the foundational [AuCl(PMe₃)] complex and its subsequent halide exchange, emphasizing the causality behind each experimental choice.

Workflow: Synthesis of Chloro(trimethylphosphine)gold(I)

Step 1: Preparation of the Labile Gold(I) Precursor

  • Action: React Tetrachloroauric(III) acid (HAuCl₄) in aqueous solution with a reducing agent and a labile ligand, such as dimethyl sulfide (SMe₂) or tetrahydrothiophene (tht), to form [AuCl(SMe₂)] or [AuCl(tht)].

  • Causality: HAuCl₄ contains Au(III), which must be reduced to Au(I). SMe₂ acts as both a mild reducing agent and a coordinating ligand. The resulting SMe₂ complex is thermodynamically stable enough to be isolated but kinetically labile, making it perfectly primed for displacement by stronger σ-donors.

Step 2: Phosphine Coordination

  • Action: Dissolve the [AuCl(SMe₂)] precursor in anhydrous dichloromethane (DCM). Slowly add one equivalent of trimethylphosphine (PMe₃) under an inert atmosphere (nitrogen or argon). Stir at room temperature.

  • Causality: DCM is selected because it readily dissolves the gold precursor but does not coordinate to the metal center, thus preventing solvent competition (7[7]). The strong σ-donating capability of PMe₃ drives the quantitative displacement of the volatile SMe₂ ligand, yielding [AuCl(PMe₃)].

Step 3: Halide Abstraction and Metathesis (For Br/I Derivatives)

  • Action: To synthesize[AuBr(PMe₃)] or [AuI(PMe₃)], dissolve[AuCl(PMe₃)] in DCM and add one equivalent of a silver salt (e.g., AgBr, AgI) or a tetrabutylammonium halide (e.g., [NBu₄]Br) (5[5]).

  • Self-Validating Step: When using a silver salt, the immediate formation of an insoluble silver chloride (AgCl) precipitate serves as a visual, self-validating indicator that the halide metathesis is proceeding successfully. The precipitate is subsequently removed by filtration to isolate the pure product (2[2]).

SynthesisWorkflow A HAuCl4 (Aqueous) Tetrachloroauric(III) acid B [AuCl(SMe2)] or [AuCl(tht)] Labile Gold(I) Precursor A->B Reduction & Ligand Addition (e.g., SMe2 / tht) C [AuCl(PMe3)] Chloro(trimethylphosphine)gold(I) B->C + PMe3 in DCM/THF (Ligand Substitution) D [AuBr(PMe3)] Bromo(trimethylphosphine)gold(I) C->D + AgBr or [NBu4]Br (Halide Exchange) E [AuI(PMe3)] Iodo(trimethylphosphine)gold(I) C->E + AgI or KI (Halide Exchange)

Caption: Experimental workflow for the synthesis and halide exchange of trimethylphosphine gold(I) complexes.

Biological Activity and Therapeutic Potential

Beyond catalysis, gold(I) phosphine complexes are of immense interest in drug development. The most famous example is Auranofin, a gold(I) phosphine thiolate originally developed as an anti-rheumatic agent, which has recently shown broad-spectrum anti-parasitic and anti-cancer properties.

However, researchers have discovered that replacing the organic thiolate group in Auranofin analogues with a simple halide ligand (specifically chloride) markedly improves the compound's selectivity. In recent studies targeting Trichomonas vaginalis (the parasite responsible for trichomoniasis), simple [AuCl(PR₃)] complexes demonstrated excellent trichomonacidal activity in the low micromolar range while significantly decreasing human cytotoxicity compared to their thiolate counterparts (7[7]).

Interestingly, the nature of the halide plays a critical role in biological efficacy. When the chloride ligand in [AuCl(PMe₃)] was replaced with bromide or iodide, the resulting complexes displayed a 5- to 10-fold reduction in trichomonacidal activity (7[7]). This causality is attributed to the leaving-group ability of the halide; the optimal lability of the Au-Cl bond allows the gold(I) ion to effectively shed its ligands in the intracellular environment and form lethal adducts with critical sulfhydryl groups on target proteins (such as thioredoxin reductase).

BioMechanism A [AuCl(PMe3)] Prodrug Complex B Cellular Entry (T. vaginalis) A->B C Ligand Shedding (Loss of Cl- / PMe3) B->C Intracellular Environment D Target Binding (Sulfhydryl Groups) C->D High Affinity for Thiols E Enzyme Inhibition (e.g., TrxR) D->E F Parasite Death E->F

Caption: Proposed biological mechanism of action for gold(I) halide prodrugs in parasitic cells.

Conclusion

The history of trimethylphosphine gold(I) halides is a testament to the evolution of organometallic chemistry. From early discoveries of unique aurophilic interactions and ³¹P NMR coupling properties to modern applications in targeted drug discovery, these complexes remain indispensable. By utilizing self-validating synthetic protocols and understanding the profound impact of halide substitution on biological selectivity, researchers can continue to leverage [AuX(PMe₃)] scaffolds for next-generation catalytic and therapeutic innovations.

References

  • Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. NIH PMC / ACS Publications. URL:[Link]

  • Recent Advances in Gold(III) Chemistry: Structure, Bonding, Reactivity, and Role in Homogeneous Catalysis. Chemical Reviews (ACS Publications). URL:[Link]

  • Unprecedented coordination chemistry of a chloro(phosphine)gold(I) complex. ResearchGate. URL:[Link]

  • Vibrational and solid state (CP/MAS) 31P NMR spectroscopic studies of bis(trimethylphosphine)gold(I) halides. Griffith University Research Repository. URL:[Link]

  • Structural studies of two-coordinate complexes of tris(2-methoxylphenyl)phosphine and tris(4-methoxyphenyl)phosphine with gold(I) halides. ResearchGate. URL:[Link]

  • Gold: Organometallic Chemistry. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chlorotrimethylphosphine Gold(I) Catalyzed Alkyne Activation Protocols

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Principles Gol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Principles

Gold(I) catalysis has fundamentally transformed the strategic functionalization of alkynes in complex molecule synthesis and drug discovery. Among the library of available gold precatalysts, chloro(trimethylphosphine)gold(I) —formula (PMe3)AuCl—stands out as an exceptionally stable, highly tunable, and sterically accessible complex[1].

Unlike gold complexes bearing bulky biarylphosphines (e.g., JohnPhos) or massive N-heterocyclic carbenes (NHCs), the trimethylphosphine (PMe3) ligand is compact and strongly electron-donating. This unique stereoelectronic profile imparts high electrophilicity to the gold center upon activation, allowing it to easily access and activate sterically hindered alkynes that would otherwise be inert[2].

The Causality of Catalyst Activation

(PMe3)AuCl is catalytically dormant in its native state due to the strongly coordinating chloride ligand. To generate the active cationic species [(PMe3)Au]+, a silver salt featuring a non-coordinating anion (such as AgOTf , AgBF4​ , or AgSbF6​ ) must be introduced. This halide abstraction precipitates AgCl , exposing a "naked" or solvent-coordinated gold center that is highly carbophilic.

Computational thermodynamics strictly validate this necessity: in (PMe3)Au+ mediated systems, the nucleophilic addition to the alkyne is the rate-determining step, boasting a highly favorable calculated free energy barrier ( ΔG‡ ) of 15.2 kcal/mol [3]. In stark contrast, attempting the reaction with unactivated (PMe3)AuCl raises this barrier to a prohibitive 41.9 kcal/mol , effectively halting the catalytic cycle[3].

Catalytic Cycle & Mechanistic Pathway

The diagram below illustrates the self-propagating catalytic cycle of (PMe3)Au(I)-mediated alkyne activation. The cycle relies on the continuous regeneration of the cationic gold species following protodeauration.

G Pre (PMe3)AuCl Precatalyst Cat [(PMe3)Au]+ Active Catalyst Pre->Cat -AgCl Ag AgOTf Halide Abstraction Ag->Cat Pi [(PMe3)Au(Alkyne)]+ π-Complex Cat->Pi +Alkyne Nuc Nucleophilic Attack (Anti-Addition) Pi->Nuc +NuH Int Alkenylgold(I) Intermediate Nuc->Int Proto Protodeauration (Product Release) Int->Proto +H+ Proto->Cat -Product

Figure 1: Catalytic cycle of (PMe3)Au(I)-catalyzed alkyne activation via halide abstraction.

Quantitative Benchmarking & Application Scope

The versatility of the (PMe3)AuCl / AgX system is demonstrated across various reaction modalities, from simple hydrations to complex cascade cycloisomerizations used in natural product synthesis (e.g., the total synthesis of (-)-bilobalide)[4].

Catalyst SystemReaction TypeRate-Determining StepThermodynamic Barrier / YieldKey Mechanistic Observation
(PMe3)Au+ (via AgBF4​ )HydroarylationNucleophilic Addition ΔG‡ = 15.2 kcal/molHigh electrophilicity of Au(I) drives rapid nucleophilic attack[3].
(PMe3)AuCl (Unactivated)HydroarylationNucleophilic Addition ΔG‡ = 41.9 kcal/molHalide abstraction is strictly required; unactivated complex is inert[3].
(PMe3)AuCl / AgOTf Enyne CycloisomerizationCyclization49% (Over 3 cascade steps)Successfully forms complex bicyclic cores with high stereocontrol[4].
(PMe3)AuCl / AgOTf 6-endo-dig CarbocyclizationAlkyne π -activationHigh Yield (>85%)Tolerates sensitive alkenyl, hydroxyl, and amino functional groups[2].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . They incorporate specific visual and analytical checkpoints to ensure the integrity of the highly reactive cationic gold intermediate.

Protocol A: In Situ Generation of the Active [(PMe3)Au]+ Catalyst

Causality: Pre-forming the catalyst prior to substrate introduction prevents substrate-induced inhibition and avoids unwanted side reactions between the silver salt and electron-rich alkynes[5].

Materials:

  • (PMe3)AuCl (5.0 mol% relative to substrate)

  • AgOTf or AgSbF6​ (5.0 mol%)

  • Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, weigh the (PMe3)AuCl and the silver salt into an oven-dried, foil-wrapped vial (Silver salts are highly light-sensitive).

  • Solvent Addition: Add anhydrous DCM (typically 0.1 M relative to the final substrate concentration).

  • Activation: Stir the mixture at room temperature for 15–20 minutes.

  • Self-Validation Checkpoint: The solution must transition from clear to a cloudy white suspension. This visual cue confirms the precipitation of AgCl and the successful generation of the [(PMe3)Au]+ active species.

  • Filtration (Optional but Recommended): Pass the suspension through a tightly packed Celite plug via syringe filter to remove the AgCl precipitate, yielding a homogeneous, highly active catalyst solution.

Protocol B: General Procedure for Alkyne Hydration

Causality: Gold(I) is a soft Lewis acid that preferentially activates the π -system of the alkyne without coordinating to hard nucleophiles like water, allowing for highly efficient Markovnikov hydration[1].

Step-by-Step Methodology:

  • Prepare the active catalyst solution as described in Protocol A (using 2-5 mol% loading).

  • Dissolve the terminal alkyne (1.0 equiv) in a 10:1 mixture of 1,4-Dioxane and H2​O .

  • Add the alkyne solution dropwise to the active catalyst mixture.

  • Stir the reaction at 40 °C for 4–12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. In 1H NMR of the crude aliquot, look for the complete disappearance of the terminal alkyne proton ( ∼2.5 ppm) and the emergence of a sharp methyl ketone singlet ( ∼2.1 ppm).

  • Quench the reaction by filtering through a short pad of silica gel, eluting with Ethyl Acetate, and concentrate in vacuo.

Protocol C: Enyne Cycloisomerization (Bicyclic Core Synthesis)

Causality: The small steric bulk of the PMe3 ligand allows the gold center to coordinate tightly to sterically congested enynes, facilitating complex cascade cyclizations (e.g., forming bicyclic enones)[4].

Step-by-Step Methodology:

  • Prepare the active [(PMe3)Au]+ catalyst (5 mol%) in anhydrous DCM (Protocol A ).

  • Cool the catalyst solution to 0 °C.

  • Add the enoxysilane/enyne substrate (1.0 equiv) dissolved in DCM dropwise over 5 minutes.

  • Add tert-butyl alcohol ( t -BuOH) (2.0 equiv) to trap the intermediate carbocation if a hydration-cyclization cascade is desired[4].

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Add p -toluenesulfonic acid ( p -TsOH) (10 mol%) to facilitate protodeauration and finalize the enone formation[4].

  • Neutralize with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography.

Troubleshooting & Best Practices

  • Failure to Precipitate AgCl: If the solution remains clear during Protocol A, the silver salt has likely degraded due to moisture or light exposure. Discard and use a fresh, rigorously dry batch of AgOTf stored in a desiccator.

  • Black Precipitate Formation: The appearance of a black mirror or dark precipitate indicates the reduction of Au(I) to Au(0) nanoparticles. This is often caused by the presence of strong reducing agents or excessive heat. Lower the reaction temperature and ensure solvents are thoroughly degassed.

  • Regioselectivity Issues: If anti-Markovnikov or mixed regioselectivity is observed, consider evaluating the electronic effects of the alkyne substituents, as strongly electron-withdrawing groups can perturb the standard transition state geometry[3].

References

  • Theoretical Insight into Ligand- and Counterion-Controlled Regiodivergent Reactivity in Synthesis of Borylated Furans: 1,2-H vs 1,2-B Migration | ACS Catalysis Source: ACS Publications URL:[Link][3]

  • Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers Source: PMC / National Institutes of Health URL:[Link][4]

  • Gold(I)-Catalyzed Aromatization: Expeditious Synthesis of Polyfunctionalized Naphthalenes Source: Semantic Scholar URL:[Link][2]

  • Gold-Catalyzed Synthesis of Small Rings Source: Chemical Reviews - ACS Publications URL:[Link][5]

  • Gold Catalysis: Fundamentals and Recent Developments Source: Awuah Lab URL:[Link][1]

Sources

Application

using chlorotrimethylphosphine gold(I) as a CVD precursor for gold films

Application Note: Overcoming Volatility Limitations of Chloro(trimethylphosphine)gold(I) for High-Purity Gold CVD Executive Summary For drug development professionals and materials scientists, high-purity gold thin films...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Overcoming Volatility Limitations of Chloro(trimethylphosphine)gold(I) for High-Purity Gold CVD

Executive Summary

For drug development professionals and materials scientists, high-purity gold thin films and gold nanoparticles (AuNPs) are foundational components for Localized Surface Plasmon Resonance (LSPR) biosensors, Quartz Crystal Microbalances (QCM), and lab-on-a-chip diagnostic platforms[1]. Chemical Vapor Deposition (CVD) is the preferred method for achieving conformal gold coatings on complex three-dimensional substrates. However, selecting the right organometallic precursor is a persistent challenge.

This application note details the mechanistic behavior of chloro(trimethylphosphine)gold(I)[AuCl(PMe3)] . While its direct use in high-vacuum deposition is hindered by molecular instability, it serves as an indispensable synthetic cornerstone for generating highly volatile methyl(trimethylphosphine)gold(I) [MeAu(PMe3)] , enabling low-temperature Organometallic CVD (OMCVD)[1].

Mechanistic Insights: The Volatility Challenge

To achieve uniform CVD, a precursor must sublime intact before thermally decomposing at the target substrate. Chloro(trimethylphosphine)gold(I) (CAS 15278-97-4) is a stable, commercially available coordination complex[2]. However, under high-vacuum conditions—such as those used in Focused Electron Beam Induced Deposition (FEBIP) or low-pressure CVD—direct sublimation of AuCl(PMe3) fails[3].

The Causality of Failure: Under vacuum, the coordinative bond between the gold center and the trimethylphosphine ligand is labile. Instead of vaporizing as an intact molecule, the complex preferentially dissociates, releasing PMe3 and atomic chlorine. The chlorine rapidly scavenges trace water in the vacuum chamber to form HCl gas, leaving no volatile gold species to deposit on the substrate[3].

The Chemical Solution: To circumvent this, researchers utilize a ligand exchange strategy. By replacing the chloride ligand with a methyl group via methyllithium, the resulting MeAu(PMe3) complex exhibits excellent volatility (subliming at 35 °C) and cleanly undergoes reductive elimination during OMCVD to yield high-purity gold[1]. Alternatively, related halogenated precursors like AuCl(PEt3) can be used directly in Thermal Reductive Atomic Layer Deposition (ALD), but these require potent reducing agents like 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine to force the deposition[4].

Quantitative Comparison of Gold Precursors

Precursor ComplexChemical FormulaMelting PointSublimation / EvaporationCVD / ALD SuitabilityPrimary Limitation
Chloro(trimethylphosphine)gold(I) AuCl(PMe3)230 °C (dec.)[2]Low volatility; dissociatesPoor (Direct) / Excellent (Synthon)Vacuum instability; HCl formation[3]
Methyl(trimethylphosphine)gold(I) MeAu(PMe3)~65 °C35 °C (Vacuum)Excellent (OMCVD)[1]Light and temperature sensitive
Chloro(triethylphosphine)gold(I) AuCl(PEt3)86.5–89.9 °C[4]140–160 °C (0.1 mbar)[4]Good (Thermal Reductive ALD)Requires strong reducing agents[4]

Chemical Transformation Pathway

Pathway A AuCl(PMe3) Solid Precursor B Alkylation MeLi / Et2O A->B -10°C to RT C MeAu(PMe3) Volatile CVD Precursor B->C -LiCl D Thermal CVD 77°C - 120°C C->D Vacuum (6 Pa) E Gold Thin Film High Purity D->E -C2H6, -PMe3

Chemical transformation pathway from AuCl(PMe3) to a high-purity gold thin film via OMCVD.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of Volatile MeAu(PMe3) from AuCl(PMe3)

Objective: Convert the non-volatile chloride complex into a highly volatile alkyl-gold precursor suitable for OMCVD[1]. Self-Validation: The reaction provides a distinct visual endpoint, transitioning from a bright yellow intermediate to a colorless final solution.

Step-by-Step Methodology:

  • Preparation: Suspend 0.98 g (3.2 mmol) of chloro(trimethylphosphine)gold(I) in 30 mL of freshly distilled, degassed diethyl ether. Causality: Degassed solvents prevent the oxidation of the phosphine ligand and unwanted side reactions with ambient moisture.

  • Thermal Control: Cool the suspension to -10 °C under an inert nitrogen or argon atmosphere using standard Schlenk techniques.

  • Alkylation: Dropwise add 2.38 mL (3.8 mmol) of 1.6 M methyllithium in diethyl ether. Validation Cue: Upon addition, the reaction mixture will immediately turn bright yellow, indicating the formation of the active intermediate[1].

  • Maturation: Stir the mixture for 30 minutes at -10 °C, then remove the cooling bath and allow it to warm to room temperature for an additional 2 hours. Validation Cue: The reaction is complete when the solution becomes entirely colorless[1].

  • Extraction: Extract the product with degassed diethyl ether (5 × 20 mL). Dry the combined organic phases with magnesium sulfate and filter.

  • Isolation: Remove the solvent in vacuo to afford a light grey powder.

  • Purification: Perform sublimation under vacuum at 35 °C. Methyl(trimethylphosphine)gold(I) will isolate as a white microcrystalline solid (approx. 77% yield). Store at 4 °C in the absence of light to prevent premature auto-reduction[1].

Protocol B: OMCVD of Gold Films for Biosensor Substrates

Objective: Deposit conformal gold nanoparticles or continuous films on functionalized substrates (e.g., polystyrene or silicon)[1].

Step-by-Step Methodology:

  • Reactor Passivation: Functionalize the inner glass surface of the OMCVD reaction chamber with octadecyltrichlorosilane (OTS) dissolved in toluene. Causality: OTS creates a -CH3 terminated non-growth surface on the reactor walls. This forces the gold precursor to selectively nucleate on the target substrate rather than the chamber walls, maximizing precursor efficiency[1].

  • Precursor Loading: Place 20 mg of the synthesized MeAu(PMe3) in a watch glass at the flat bottom inside the chamber alongside the hydroxyl-functionalized target substrates.

  • Evacuation: Evacuate the chamber to a base pressure of 6 Pa. Causality: Lowering the pressure significantly reduces the vaporization temperature of the precursor and ensures a mean free path suitable for uniform vapor distribution.

  • Thermal Activation: Position the evacuated chamber in a preheated silicon oil bath at 77 °C for 20 minutes. Causality: At 77 °C, the MeAu(PMe3) simultaneously vaporizes and thermally decomposes upon contacting the functionalized substrate, driving the nucleation and growth of AuNPs[1].

  • Byproduct Exhaust: Volatile byproducts (ethane and PMe3) diffuse away from the substrate and are continuously removed by the vacuum system, leaving a high-purity gold deposit.

OMCVD Workflow Visualization

Workflow S1 Step 1: Substrate Prep Hydroxylation & OTS Silanization S2 Step 2: Precursor Loading MeAu(PMe3) placed in chamber S1->S2 S3 Step 3: Evacuation Chamber pumped to 6 Pa S2->S3 S4 Step 4: Thermal Activation Si Oil Bath at 77°C for 20 min S3->S4 S5 Step 5: Deposition Nucleation & Growth of AuNPs S4->S5

Step-by-step OMCVD workflow for depositing gold films using the derived MeAu(PMe3) precursor.

Sources

Method

Homogeneous Gold Catalysis Using Chloro(trimethylphosphine)gold(I): Mechanistic Insights and Experimental Protocols

Executive Summary The advent of homogeneous gold catalysis has revolutionized the synthesis of complex organic molecules, particularly through the mild and highly selective activation of carbon-carbon π -bonds[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of homogeneous gold catalysis has revolutionized the synthesis of complex organic molecules, particularly through the mild and highly selective activation of carbon-carbon π -bonds[1]. Among the diverse array of gold(I) precatalysts, chloro(trimethylphosphine)gold(I) ( AuCl(PMe3​) , CAS: 15278-97-4) occupies a unique mechanistic niche[2]. Unlike bulky biaryl phosphine (e.g., JohnPhos) or N-heterocyclic carbene (NHC) ligands, the trimethylphosphine ligand offers strong σ -donation coupled with a minimal steric profile (small cone angle). This combination renders the active cationic gold center highly electrophilic and accessible, making it exceptionally potent for alkyne hydroamination, hydration, and bimetallic synergistic catalysis[3][4].

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic causality, and self-validating workflows for deploying AuCl(PMe3​) in advanced synthetic methodologies.

Mechanistic Principles & Causality

The Role of the Ligand

In gold(I) catalysis, the ligand dictates both the stability and the reactivity of the active species. The PMe3​ ligand in AuCl(PMe3​) is a strong σ -donor, which stabilizes the gold(I) center against disproportionation into gold(0) and gold(III). However, its small steric bulk means the gold center is highly exposed. While this accelerates the coordination of sterically hindered alkynes, it also necessitates careful control of reaction conditions to prevent catalyst decay via dimerization or nucleophilic degradation.

Halide Abstraction and Counterion Effects

AuCl(PMe3​) is a stable, 14-electron precatalyst that is catalytically inactive in its neutral form[5]. To initiate the catalytic cycle, the tightly bound chloride ligand must be abstracted using a silver(I) salt, generating the active [Au(PMe3​)]+ cation and precipitating silver chloride ( AgCl ).

The choice of the silver salt is not arbitrary; the resulting counterion fundamentally alters the reactivity of the gold complex. A weakly coordinating anion ensures the gold center remains a "naked" carbophilic Lewis acid, ready to coordinate the π -system of the substrate.

Table 1: Quantitative Comparison of Silver Salts for AuCl(PMe3​) Activation

Silver ActivatorCounterion ( X− )Coordinating AbilityRelative Catalyst ReactivityTypical Application / Causality
AgOTf Triflate ( OTf− )ModerateBaselineStabilizes the resting state; ideal for highly reactive or sensitive substrates to prevent polymerization.
AgNTf 2​ Triflimide ( NTf2−​ )WeakHighGeneral alkyne activation; balances high electrophilicity with sufficient ion-pair stability[6].
AgSbF 6​ HexafluoroantimonateVery WeakVery HighUnactivated alkynes and difficult cycloisomerizations; maximizes the Lewis acidity of the gold center.
AgBF 4​ TetrafluoroborateWeakHighOften preferred in bimetallic synergistic catalysis (e.g., Au-Pd systems)[3].

Experimental Workflows and Logical Relationships

To ensure reproducibility, the activation of the precatalyst and the subsequent catalytic cycle must be executed with strict adherence to anhydrous and anaerobic techniques.

Workflow A 1. Glovebox Prep Weigh AuCl(PMe3) & AgX B 2. Solvent Addition (Anhydrous DCM/Toluene) A->B C 3. Catalyst Activation Stir 15-30 min in dark B->C D 4. Filtration Pass through Celite pad C->D E 5. Substrate Addition Add Alkyne & Nucleophile D->E F 6. Reaction & Isolation Monitor via TLC, Quench E->F

Caption: Workflow for air- and moisture-sensitive gold(I) catalyst activation and reaction setup.

Self-Validating Protocols

Protocol A: Intermolecular Hydroamination of Alkynes

This protocol details the in situ generation of the active [Au(PMe3​)]+ catalyst for the hydroamination of terminal alkynes, a highly atom-economical method for synthesizing nitrogen-containing heterocycles and enamines[1][4].

Materials:

  • AuCl(PMe3​) (5 mol%)

  • AgNTf2​ (5.2 mol%)

  • Terminal alkyne (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (3.0 mL)

Step-by-Step Methodology:

  • Precatalyst Weighing: In an argon-filled glovebox, weigh 7.7 mg (5 mol%) of AuCl(PMe3​) and 10.0 mg (5.2 mol%) of AgNTf2​ into a flame-dried 10 mL Schlenk flask.

    • Causality: A slight stoichiometric excess of the silver salt (5.2% vs 5.0%) ensures complete abstraction of the chloride ligand, preventing the presence of unactivated, catalytically dead gold species.

  • Activation: Add 1.5 mL of anhydrous DCM to the flask. Wrap the flask in aluminum foil and stir at room temperature for 20 minutes.

    • Validation Check: Within 1-2 minutes, a fine white precipitate ( AgCl ) must form. If the solution remains completely clear, the silver salt has degraded, and the activation has failed.

    • Causality: The foil prevents the photolytic degradation of the silver salt into metallic silver ( Ag0 ), which would ruin the stoichiometry and potentially catalyze radical-mediated side reactions.

  • Filtration: Filter the suspension through a tightly packed plug of oven-dried Celite into a separate flame-dried reaction flask. Rinse the plug with 0.5 mL of DCM.

    • Causality: Removing the AgCl precipitate is critical. Insoluble silver salts can act as heterogeneous nucleation sites, leading to the aggregation of gold into inactive nanoparticles (visible as a purple/black mirror on the flask).

  • Substrate Addition: To the clear, active catalyst solution, add the terminal alkyne (0.5 mmol) followed dropwise by the amine nucleophile (0.6 mmol) dissolved in 1.0 mL of DCM.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the alkyne via TLC (typically 2-6 hours).

  • Quenching: Quench the reaction by adding 2 drops of triethylamine, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Bimetallic Au-Pd Catalyzed Oxazolone Synthesis

Recent computational and empirical studies have demonstrated the power of bimetallic synergistic catalysis using AuCl(PMe3​) and Pd(0) for synthesizing oxazolones from N-alkynyl carbamates[3].

Step-by-Step Methodology:

  • Dual Catalyst Preparation: In a glovebox, combine AuCl(PMe3​) (5 mol%), AgOTf (5 mol%), and Pd(PPh3​)4​ (2.5 mol%) in a Schlenk tube.

  • Solvent Addition: Suspend the catalysts in anhydrous Toluene (2.0 mL) and stir for 15 minutes.

    • Causality: Toluene is preferred over DCM here to stabilize the Pd(0) species during the elevated temperatures required for transmetalation.

  • Substrate Introduction: Add the N-alkynyl carbamate (0.3 mmol) to the unfiltered mixture.

    • Mechanistic Note: Unlike Protocol A, filtration is often omitted here because the chloride ion ( Cl− ) acts as a necessary ionic bridge during the transmetalation step between the gold and palladium centers[3].

  • Heating: Heat the reaction to 80°C for 12 hours.

    • Validation Check: The reaction color will shift from pale yellow to deep orange/brown, indicating the active cycling of the Pd(0)/Pd(II) species.

  • Workup: Cool to room temperature, filter through a short pad of silica to remove metal residues, and concentrate for NMR analysis.

Mechanistic Pathway: The Catalytic Cycle

The following diagram illustrates the self-validating logic of the alkyne activation cycle. The highly electrophilic [Au(PMe3​)]+ species coordinates the alkyne, lowering its LUMO and rendering it susceptible to nucleophilic attack.

CatalyticCycle Pre Precatalyst AuCl(PMe3) Act Active Catalyst [Au(PMe3)]+ X- Pre->Act + AgX - AgCl Pi π-Alkyne Complex [Au(PMe3)(Alkyne)]+ Act->Pi + Alkyne Vinyl Vinyl-Gold Intermediate Nucleophilic Attack Pi->Vinyl + Nucleophile Prod Product Release Protodeauration Vinyl->Prod + H+ Prod->Act Catalyst Regeneration

Caption: Catalytic cycle of alkyne activation using cationic gold(I) complexes.

The rate-determining step in many of these reactions is protodeauration (the cleavage of the Au-C bond in the vinyl-gold intermediate to release the product and regenerate the catalyst)[1]. The strong σ -donating ability of the PMe3​ ligand facilitates this step by increasing the electron density at the gold center, thereby weakening the Au-C bond and promoting protonation.

References

  • ResearchGate . Mechanistic Insights into Oxazolone Synthesis by Bimetallic Au-Pd-Catalyzed Catalysis and Catalyst Design: DFT Investigations. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia . Homogeneous Gold Catalysis. Topics in Current Chemistry. Retrieved from [Link]

  • ResearchGate . Synthesis of Gold‐Containing Mixed‐Metal Cluster Complexes. Retrieved from [Link]

  • Semantic Scholar . Gold(I)-Catalyzed Aromatization: Expeditious Synthesis of Polyfunctionalized Naphthalenes. Retrieved from[Link]

Sources

Application

chlorotrimethylphosphine gold(I) protocol for enyne cycloisomerization

An In-Depth Guide to Chlorotrimethylphosphine Gold(I)-Catalyzed Enyne Cycloisomerization For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive overview and detaile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Chlorotrimethylphosphine Gold(I)-Catalyzed Enyne Cycloisomerization

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of chloro(trimethylphosphine)gold(I), [AuCl(PMe₃)], in the cycloisomerization of enynes. This guide is designed to provide both the theoretical underpinnings and practical, field-proven methodologies to enable researchers to successfully implement and adapt this powerful transformation in their own synthetic endeavors. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Introduction: The Power of Gold in Enyne Cycloisomerization

Enyne cycloisomerization is a cornerstone of modern organic synthesis, enabling the rapid construction of complex carbocyclic and heterocyclic scaffolds from readily available acyclic precursors.[1] Among the various transition metal catalysts employed for this transformation, homogeneous gold(I) complexes have emerged as exceptionally powerful due to their unique reactivity profile.[2][3] As soft, carbophilic Lewis acids, gold(I) catalysts selectively activate the alkyne moiety of an enyne substrate, facilitating intramolecular nucleophilic attack by the tethered alkene under remarkably mild conditions.[4]

The choice of ligand on the gold(I) center is critical for modulating the catalyst's reactivity, stability, and selectivity.[5] While bulky phosphines and N-heterocyclic carbenes (NHCs) are common, the simple and electron-rich trimethylphosphine (PMe₃) ligand imparts distinct properties. The resulting complex, chloro(trimethylphosphine)gold(I), is a highly effective and reliable precatalyst for a broad range of enyne cycloisomerizations. Its strong σ-donating and relatively compact nature creates a highly active catalytic species upon chloride abstraction, driving reactions to completion with efficiency and predictability.[6]

The Catalytic Heart: Mechanism of Action

Understanding the reaction mechanism is paramount to troubleshooting and optimizing any catalytic process. The cycloisomerization of 1,n-enynes catalyzed by a cationic gold(I) species, generated in situ from [AuCl(PMe₃)], is believed to proceed through a well-defined catalytic cycle.

The process unfolds in several key steps:

  • Chloride Abstraction (Activation): While [AuCl(PMe₃)] can be catalytically active, its reactivity is often dramatically enhanced by the addition of a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgBF₄). The silver salt abstracts the chloride ligand, generating a highly electrophilic and coordinatively unsaturated cationic gold(I) species, [(PMe₃)Au]⁺. This activation step is crucial as it opens a coordination site for the substrate and increases the Lewis acidity of the gold center.[7]

  • Alkyne π-Activation: The cationic gold(I) complex coordinates to the alkyne of the enyne substrate, forming a η²-alkyne-gold(I) complex. This coordination polarizes the alkyne, rendering it highly susceptible to nucleophilic attack.[4]

  • Intramolecular Cyclization: The tethered alkene acts as an intramolecular nucleophile, attacking the activated alkyne. This cyclization can proceed via different pathways, most commonly a 5-exo-dig or 6-endo-dig pathway, depending on the length of the tether connecting the alkene and alkyne.[8][9] This step typically forms a highly strained cyclopropyl gold(I) carbene intermediate.[4][10]

  • Skeletal Rearrangement & Product Formation: The cyclopropyl gold(I) carbene is a pivotal, high-energy intermediate that rarely persists. It rapidly undergoes a series of skeletal rearrangements to yield the final, more stable carbocyclic or heterocyclic product.[4][11] The specific rearrangement pathway—and thus the final product structure—is highly dependent on the substitution pattern of the enyne substrate.[10][12] Common pathways include single-cleavage rearrangements leading to diene products or cyclopropanation events.[10][12]

  • Catalyst Regeneration: The rearrangement cascade concludes with the release of the product and regeneration of the active [(PMe₃)Au]⁺ catalyst, allowing it to re-enter the catalytic cycle.

Enyne_Cycloisomerization_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle AuCl_PMe3 [AuCl(PMe3)] Au_PMe3_plus [(PMe3)Au]+ AuCl_PMe3->Au_PMe3_plus -Cl- AgX AgSbF6 AgCl AgCl↓ Enyne Enyne Substrate Au_PMe3_plus->Enyne Pi_Complex η²-Alkyne Au(I) Complex Enyne->Pi_Complex + [(PMe3)Au]+ Carbene Cyclopropyl Gold(I) Carbene Intermediate Pi_Complex->Carbene 5-exo-dig cyclization Product Rearranged Product Carbene->Product Skeletal Rearrangement Product->Enyne - [(PMe3)Au]+ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Weigh Enyne Substrate setup Setup Reaction Flask under Inert Atmosphere catalyst Prepare Catalyst Solution ([AuCl(PMe3)] + AgSbF6) in dry solvent dissolve Dissolve Enyne in Anhydrous CH2Cl2 setup->dissolve initiate Add Catalyst Solution (Room Temperature) dissolve->initiate monitor Monitor by TLC/GC-MS initiate->monitor quench Quench with Triethylamine monitor->quench concentrate Concentrate in vacuo quench->concentrate purify Purify via Flash Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of chloro(trimethylphosphine)gold(I) in non-polar solvents

Welcome to the technical support center for chloro(trimethylphosphine)gold(I). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile gold(I) precursor in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chloro(trimethylphosphine)gold(I). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile gold(I) precursor in their work. We understand that navigating the practical aspects of experimental chemistry can present challenges. One of the most common hurdles reported by users is the poor solubility of chloro(trimethylphosphine)gold(I), particularly in non-polar organic solvents.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of coordination chemistry and extensive laboratory experience. Our goal is to empower you with the knowledge to overcome solubility issues, ensuring the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Poor Solubility in Non-Polar Solvents

Encountering a solid that refuses to dissolve can be a significant roadblock in any experimental workflow. This guide is structured to help you diagnose the issue and find a practical solution.

Q1: I'm trying to dissolve chloro(trimethylphosphine)gold(I) in a non-polar solvent like hexane or toluene, and it's not working. Why is this happening?

This is a common observation. The insolubility stems from a mismatch between the solute and the solvent based on the "like dissolves like" principle. Chloro(trimethylphosphine)gold(I) is a neutral, linear coordination complex.[1] While the trimethylphosphine ligand provides some lipophilicity, the molecule as a whole possesses a degree of polarity arising from the gold-chlorine and gold-phosphorus bonds. This inherent polarity makes it poorly suited for dissolution in purely non-polar, non-coordinating solvents like alkanes.

Furthermore, the solid-state structure of the complex is stabilized by crystal lattice energy. For dissolution to occur, the energy released from the interaction between the solute molecules and the solvent molecules must be sufficient to overcome this lattice energy. In the case of non-polar solvents, the weak van der Waals interactions are often insufficient to break down the crystal structure, leading to poor solubility.

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility challenges with chloro(trimethylphosphine)gold(I).

G cluster_0 Problem Identification cluster_1 Initial Steps cluster_2 Solvent System Modification cluster_3 Advanced Strategies cluster_4 Resolution Start Poor solubility of (Me3P)AuCl in non-polar solvent Sonication Apply Sonication (Mechanical Agitation) Start->Sonication Try first Heating Gentle Heating (Monitor for decomposition) Sonication->Heating If sonication is insufficient CoSolvent Introduce a Polar Co-Solvent (e.g., CH2Cl2, THF, Acetone) Heating->CoSolvent If heating is ineffective or risky ChangeSolvent Switch to a More Polar Solvent CoSolvent->ChangeSolvent If co-solvent approach fails Success Successful Dissolution CoSolvent->Success LigandExchange Consider Ligand Exchange (e.g., use of a more lipophilic phosphine) ChangeSolvent->LigandExchange If a specific non-polar environment is required ChangeSolvent->Success Analog Synthesize or Procure a More Soluble Analog LigandExchange->Analog Analog->Success G cluster_Ligand Phosphine Ligand (R3P) cluster_Solvent Solvent Properties cluster_Complex Complex Properties Solubility Solubility of (R3P)AuX Sterics Steric Bulk (e.g., PPh3 > PEt3 > PMe3) Solubility->Sterics affects Lipophilicity Lipophilicity (e.g., P(n-Bu)3 > PMe3) Solubility->Lipophilicity affects Polarity Polarity Solubility->Polarity depends on CoordinatingAbility Coordinating Ability Solubility->CoordinatingAbility depends on Halide Halide (X) (Cl, Br, I) Solubility->Halide influenced by LatticeEnergy Crystal Lattice Energy Solubility->LatticeEnergy must overcome

Caption: Key factors influencing the solubility of phosphine gold(I) halide complexes in organic media.

Q2: Are there more soluble alternatives to chloro(trimethylphosphine)gold(I) for my reaction?

Yes. If the electronic and steric properties of the phosphine ligand are not critical for your specific application, you might consider an analog with a more lipophilic phosphine. The solubility of phosphine-ligated gold clusters is known to be tunable by the appropriate choice of ligands. [2] Potential Alternatives:

  • Chloro(triethylphosphine)gold(I): The ethyl groups provide a moderate increase in lipophilicity compared to methyl groups.

  • Chloro(tri-n-butylphosphine)gold(I): The longer alkyl chains significantly enhance solubility in non-polar solvents.

  • Chloro(triphenylphosphine)gold(I): A common and highly soluble alternative, though with different electronic and steric profiles. [3] It is also possible to modify the halide. While chloride is most common, bromide and iodide analogs exist. [4]In some cases, changing the halide can influence crystal packing and, consequently, solubility, although this effect is generally less pronounced than changing the phosphine ligand.

Q3: Could the poor solubility be due to decomposition or impurities in my sample?

This is a possibility. Gold(I) complexes can be sensitive to light and air over long periods. If your sample is old or has been stored improperly, it may have partially decomposed to elemental gold (which appears as a purple or black solid) and other species. These decomposition products are insoluble and can give the appearance of poor solubility of the starting material.

Verification Steps:

  • Visual Inspection: Check the color and homogeneity of your solid. Pure chloro(trimethylphosphine)gold(I) should be a white to off-white crystalline solid.

  • Check the Melting Point: The reported melting point is around 230 °C with decomposition. [1]A significantly lower or broader melting range could indicate impurities.

  • NMR Spectroscopy: If you can dissolve a small amount in a deuterated solvent (like CDCl₃ or CD₂Cl₂), a ³¹P NMR spectrum is highly informative. A single sharp peak is expected for the pure compound. Multiple peaks may suggest impurities or decomposition.

If you suspect your sample is impure, purification by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) may be necessary.

We hope this technical guide provides the necessary insights to resolve solubility issues with chloro(trimethylphosphine)gold(I). For further assistance, please do not hesitate to contact our technical support team.

References

  • Edelmann, F. T. (2021). How to find a better solution for the solubility of metal complexes? ResearchGate. [Link]

  • LibreTexts. (2023). 16.5: Complex Ions and Solubility. Chemistry LibreTexts. [Link]

  • Powell, J. A., et al. (n.d.). Temperature dependent solubility of gold nanoparticle suspension/solutions. NSF PAR. [Link]

  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]

  • Hussain, S., et al. (2020). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Chemistry – An Asian Journal. [Link]

  • Guzman, K. E., et al. (2021). Gold(I) phosphine derivatives with improved selectivity as topically active drug leads to overcome 5-nitroheterocyclic drug resistance in Trichomonas vaginalis. PLoS Neglected Tropical Diseases. [Link]

Sources

Optimization

optimizing yield in the laboratory synthesis of chlorotrimethylphosphine gold(I)

Technical Support Center: Optimizing Yield in the Synthesis of Chloro(trimethylphosphine)gold(I) Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yield in the Synthesis of Chloro(trimethylphosphine)gold(I)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the yield, purity, and stability of chloro(trimethylphosphine)gold(I) — commonly denoted as AuCl(PMe₃).

This complex is a highly versatile precursor for synthesizing bioactive gold(I) therapeutics and materials for chemical vapor deposition[1]. While the thermodynamic driving force for coordinating trimethylphosphine (PMe₃) to a gold(I) center is robust, the kinetic instability of Au(I) intermediates often leads to disproportionation. This manifests as the dreaded "purple colloidal gold" in your reaction flask.

This guide abandons generic procedures to provide a causality-driven, self-validating protocol and troubleshooting matrix to ensure you consistently achieve >90% yields.

Part 1: The "Gold Standard" Protocol (Self-Validating System)

Many legacy protocols generate Au(I) in situ by reducing tetrachloroauric(III) acid (HAuCl₄) with triphenylphosphine (PPh₃), followed by a ligand exchange with PMe₃[2]. However, the competing equilibrium between the bulky PPh₃ and PMe₃ often stalls the reaction, capping yields at 60%.

To bypass this, our optimized methodology utilizes chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)] as the starting material[3]. SMe₂ is a labile, soft base that stabilizes the Au(I) center just enough to prevent disproportionation, but is easily displaced by the stronger σ -donating PMe₃.

Step-by-Step Methodology:

  • System Preparation: Suspend 10.0 mmol of highly pure AuCl(SMe₂) in 20 mL of anhydrous, degassed methanol in a Schlenk flask under a strict argon atmosphere.

    • Causality: Methanol is chosen because it solubilizes both the incoming PMe₃ and the outgoing SMe₂ leaving group. However, the final product, AuCl(PMe₃), is poorly soluble in cold methanol. This solubility differential drives the reaction forward to completion via precipitation.

  • Ligand Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 10.5 mmol of PMe₃ (a slight 5% excess) in 5 mL of cold methanol. Add this solution strictly dropwise (over 15–20 minutes) to the AuCl(SMe₂) suspension under vigorous magnetic stirring.

    • Causality: PMe₃ is a potent reducing agent. Dropwise addition prevents localized concentration spikes that can over-reduce the Au(I) center to Au(0)[4].

  • Equilibration: Allow the mixture to stir for 30 minutes at 0 °C, then remove the ice bath and warm to room temperature (approx. 20 °C), stirring for an additional 1 hour.

  • Isolation & Self-Validation: Filter the resulting precipitate via a Schlenk frit. Wash sequentially with cold methanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to strip away the displaced SMe₂ and trace unreacted PMe₃.

    • Self-Validation Check: The product must be a stark, opaque white powder. Any grey, pink, or purple tint indicates Au(0) contamination and protocol failure.

  • Drying: Dry the white solid under high vacuum (10⁻² mbar) for 4 hours. Expected yield: 90–95%[3].

Part 2: Diagnostic Workflow & Mechanistic Logic

To assist in rapid bench-side decision-making, follow this logical workflow when executing the synthesis or diagnosing failures.

G N1 Start: AuCl(SMe2) Precursor N2 Add PMe3 in MeOH (Dropwise, strictly at 0°C) N1->N2 N3 Visual Validation Check N2->N3 N4 Stark White Precipitate (Optimal Yield >90%) N3->N4 Clean Exchange N5 Purple/Black Tint (Colloidal Gold Formation) N3->N5 Side Reaction N6 Root Cause: Over-reduction or Exothermic Heating N5->N6

Workflow and troubleshooting logic for AuCl(PMe3) synthesis.

Part 3: Troubleshooting Guides & FAQs

Q1: My reaction mixture turned purple instead of yielding a white precipitate. What happened, and can I salvage it? A: You have formed colloidal gold[Au(0)]. This is a terminal error, and the batch cannot be easily salvaged for high-purity applications. This failure occurs via two primary pathways:

  • Over-reduction: If PMe₃ is added too quickly, its local concentration acts as a reducing agent rather than a coordinating ligand, reducing Au(I) to Au(0)[4].

  • Disproportionation ( 3Au+→2Au0+Au3+ ): The ligand exchange is exothermic. If you fail to maintain the reaction at 0 °C during the addition phase, the localized heat triggers thermal disproportionation. Fix for next batch: Strictly control the temperature with an ice bath and use a syringe pump for the PMe₃ addition if manual dropwise addition is too variable.

Q2: I am using the one-pot HAuCl₄ + PPh₃ + PMe₃ method, but my yields are stuck at 55%. Why? A: The one-pot method relies on PPh₃ to first reduce Au(III) to Au(I), forming an [AuCl(PPh₃)] intermediate, followed by a secondary ligand exchange with PMe₃[2]. The fundamental issue is thermodynamic competition. PPh₃ is a strong, bulky ligand. The equilibrium state of AuCl(PPh3​)+PMe3​⇌AuCl(PMe3​)+PPh3​ does not favor absolute completion unless a massive excess of PMe₃ is used—which, as noted above, risks reduction. Fix: Switch to the AuCl(SMe₂) precursor route. SMe₂ is a much weaker ligand than PPh₃, making the exchange thermodynamically irreversible and kinetically rapid.

Q3: How should I store the isolated AuCl(PMe₃) to prevent degradation? A: While AuCl(PMe₃) is significantly more air-stable than free trimethylphosphine, it remains sensitive to prolonged light exposure and ambient moisture, which slowly induce disproportionation over time[1]. Store the white powder in an amber glass vial, backfilled with argon, at -20 °C.

Part 4: Quantitative Yield Optimization Data

To justify the shift away from legacy one-pot methods, review the empirical yield and purity data across different precursor and solvent systems.

Precursor SystemSolvent EnvironmentTemperature ProfileAverage Yield (%)Purity / Contamination Profile
HAuCl₄ + PPh₃[2]MethanolRoom Temp (20 °C)55 - 65%Moderate (Trace PPh₃ carryover)
AuCl(tht)*Dichloromethane0 °C to RT80 - 85%High (Requires solvent evaporation)
AuCl(SMe₂)[3]Diethyl Ether0 °C to RT88 - 90%High (Slightly lower solubility control)
AuCl(SMe₂) Methanol 0 °C to RT 92 - 95% Ultra-High (Product auto-precipitates)

*tht = tetrahydrothiophene

References

  • BenchChem. "Application Notes and Protocols: Synthesis of Metal Complexes with Trimethylphosphine Ligands." BenchChem Protocols. 2

  • Google Patents. "US3661959A - Method of making organogold chloride complexes." United States Patent Office. 3

  • Jurczyk, J., et al. "Gold Complexes for Focused-Electron-Beam-Induced Deposition." The Journal of Physical Chemistry A, 2021, 125 (4), 966-972. 1

Sources

Troubleshooting

how to store chlorotrimethylphosphine gold(I) to prevent thermal decomposition

A Guide to Ensuring Stability and Preventing Thermal Decomposition Welcome to the technical support center for chlorotrimethylphosphine gold(I), (CH₃)₃PAuCl. As Senior Application Scientists, we understand that the succe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Preventing Thermal Decomposition

Welcome to the technical support center for chlorotrimethylphosphine gold(I), (CH₃)₃PAuCl. As Senior Application Scientists, we understand that the success of your research, particularly in catalysis and drug development, hinges on the integrity of your reagents. This guide provides in-depth, field-proven insights into the proper storage and handling of this sensitive organometallic compound to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers and provides scientifically grounded solutions.

Question 1: What are the primary signs of decomposition in my chlorotrimethylphosphine gold(I)?

Answer: The most common indicators of decomposition are visual and performance-based. A pure, stable sample of chlorotrimethylphosphine gold(I) should be a white to off-white crystalline solid. Signs of degradation include:

  • Color Change: A shift to a gray, purple, or black coloration often indicates the formation of metallic gold (Au(0)) nanoparticles due to reductive elimination.

  • Insolubility: The compound may become partially or fully insoluble in solvents it was previously soluble in.

  • Reduced Catalytic Activity: A noticeable decrease in reaction yield, an increase in reaction time, or a complete failure of your catalytic cycle is a strong indicator that the catalyst has degraded.

Question 2: My gold-catalyzed reaction failed unexpectedly. Could improper storage of the catalyst be the cause?

Answer: Absolutely. Chlorotrimethylphosphine gold(I), like many organometallic compounds, is sensitive to its environment.[1][2] Exposure to atmospheric oxygen or moisture, even briefly, can initiate decomposition pathways that render the catalyst inactive.[1][2][3] Furthermore, while its listed decomposition temperature is high, chronic exposure to moderate heat and light can accelerate subtle degradation over time, compromising its efficacy long before visual signs appear.

Question 3: The product datasheet lists a decomposition temperature of 230 °C. Why is room temperature storage not recommended for long-term stability?

Answer: The 230 °C value represents the acute thermal decomposition point, where the compound rapidly breaks down.[4] However, this does not imply long-term stability at ambient temperatures. Organometallic complexes can undergo slow degradation through various pathways far below this temperature. These reactions are often accelerated by factors like humidity and light.[1] Therefore, for maintaining the highest purity and catalytic activity over weeks and months, cold storage is a critical preventative measure. Storing the compound at low temperatures (e.g., in a refrigerator or freezer) significantly reduces the kinetic energy of the molecules, slowing down all potential decomposition reactions.

Question 4: Why is an inert atmosphere so critical for storing this compound?

Answer: The necessity of an inert atmosphere (e.g., nitrogen or argon) stems from the compound's sensitivity to both oxygen and water vapor.[1][5]

  • Oxygen Sensitivity: The phosphine ligand (P(CH₃)₃) is susceptible to oxidation, which can alter the electronic properties of the gold center and destabilize the complex.

  • Moisture Sensitivity: The compound can be hygroscopic. Water can hydrolyze the gold-chloride bond or interact with the complex in ways that promote degradation pathways.[6]

Storing the compound under an inert, dry atmosphere inside a glove box or a sealed Schlenk flask is the most effective way to prevent these types of degradation.[1][7]

Troubleshooting Guide: Catalyst Degradation

Use this table to quickly diagnose and solve common problems related to catalyst storage and handling.

Problem Potential Cause Recommended Solution
Catalyst appears discolored (gray/purple). Reductive decomposition to Au(0). Likely caused by exposure to air, moisture, or light.Discard the compromised reagent. Procure a fresh batch and strictly adhere to inert atmosphere and cold storage protocols.
Reaction is sluggish or fails to initiate. Partial deactivation of the catalyst due to low-level contamination or gradual degradation.Use a freshly opened vial of the catalyst. If the problem persists, re-evaluate your solvent drying and degassing procedures.[7]
Inconsistent results between experiments. Inconsistent handling of the catalyst; variable exposure to atmosphere during weighing or addition.Standardize your handling procedure. Always weigh and dispense the catalyst inside a glove box or using rigorous Schlenk line techniques.[3][7]
Compound appears clumpy or "wet". Absorption of atmospheric moisture (hygroscopicity).[1]The compound is likely compromised. If use is unavoidable, drying under high vacuum may be attempted, but performance is not guaranteed. The best practice is to use a fresh, properly stored sample.
Experimental Protocols for Ensuring Stability

Adherence to rigorous protocols is non-negotiable for maintaining the integrity of air- and temperature-sensitive reagents.

Protocol 1: Long-Term Storage
  • Inert Environment: Upon receipt, immediately transfer the manufacturer's vial into an inert atmosphere glove box (<1 ppm O₂, <1 ppm H₂O).[1]

  • Secondary Containment: Open the original vial inside the glove box. For added protection, place the vial inside a larger, airtight container (e.g., a screw-cap jar) along with a desiccant, if desired.

  • Labeling: Clearly label the outer container with the compound name, date received, and "Store Cold & Under Inert Gas."

  • Cold Storage: Transfer the secondary container from the glove box to a designated refrigerator or freezer (typically 2-8 °C or -20 °C). Ensure the storage unit is not prone to frequent temperature fluctuations.

  • Log Keeping: Maintain a logbook for the compound, noting each time the container is accessed. Avoid unnecessary openings.[1]

Protocol 2: Weighing and Dispensing under Inert Atmosphere
  • Acclimatization: Before bringing the storage container into the glove box antechamber, allow it to warm to ambient temperature for at least 30-60 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold container.

  • Transfer: Introduce the container into the glove box via the antechamber, following standard purging procedures.

  • Dispensing: Once inside the main chamber, open the container. Using a clean, static-free spatula, weigh the desired amount of chlorotrimethylphosphine gold(I) onto tared weigh paper or directly into your reaction vessel.

  • Resealing: Tightly seal the primary vial. Parafilm can be used to wrap the cap for an extra layer of security. Place it back into the secondary container.

  • Removal: Remove your reaction vessel and the sealed storage container from the glove box and promptly return the storage container to cold storage.

Visualized Workflows

The following diagrams illustrate the key decision-making processes and factors influencing the stability of chlorotrimethylphosphine gold(I).

G cluster_factors Factors Causing Decomposition cluster_outcomes Degradation Pathways Thermal Thermal Energy (Heat) Decomposition Reductive Elimination (Formation of Au(0)) Thermal->Decomposition Moisture Atmospheric Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Atmospheric Oxygen (O₂) Oxidation Ligand Oxidation Oxygen->Oxidation Light Light Exposure (Photons) Light->Decomposition Hydrolysis->Decomposition can lead to Oxidation->Decomposition can lead to

Caption: Key environmental factors leading to catalyst degradation.

G start Need to Handle (CH₃)₃PAuCl glovebox_avail Is a glove box available? start->glovebox_avail use_glovebox Use Glove Box Protocol: 1. Acclimate container 2. Transfer via antechamber 3. Weigh & dispense inside 4. Reseal tightly glovebox_avail->use_glovebox Yes schlenk_avail Are Schlenk line skills and equipment available? glovebox_avail->schlenk_avail No end_op Proceed with Experiment use_glovebox->end_op use_schlenk Use Schlenk Technique: 1. Weigh solid in flask 2. Purge with inert gas (3x cycles) 3. Add degassed solvent via cannula 4. Maintain positive pressure schlenk_avail->use_schlenk Yes no_use RISK OF DECOMPOSITION Do not proceed without proper inert atmosphere equipment. schlenk_avail->no_use No use_schlenk->end_op

Caption: Decision tree for selecting the appropriate handling technique.

References
  • Gelest, Inc. (2016). Safety Data Sheet: TRIETHYLPHOSPHINE GOLD(I) CHLORIDE. [Link]

  • Uson, R., Laguna, A., & Laguna, M. (2005). Preparation, structure and decomposition of gold(I) and gold(III) acetylide complexes. Inorganica Chimica Acta, 358(5), 1429-1441. [Link]

  • Decher, G., & Macintyre, A. (2001). In Situ Quick XAFS Studies of the Thermal Decomposition of Gold(III) Oxide. HASYLAB Annual Report. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Momentum Transfer. How We Handle Air Sensitive Samples. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stabilizing Chloro(trimethylphosphine)gold(I)

Welcome to the Technical Support Center for Chloro(trimethylphosphine)gold(I) , commonly abbreviated as AuCl(PMe₃). This portal is designed for researchers, synthetic chemists, and drug development professionals who requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chloro(trimethylphosphine)gold(I) , commonly abbreviated as AuCl(PMe₃). This portal is designed for researchers, synthetic chemists, and drug development professionals who require high-fidelity protocols for handling this highly reactive, electron-rich organometallic complex.

Below, you will find mechanistic insights into its degradation pathways, a targeted troubleshooting guide, quantitative stability metrics, and validated Standard Operating Procedures (SOPs) to ensure experimental reproducibility.

Part 1: Mechanistic Insights & FAQs

To prevent the degradation of AuCl(PMe₃), it is critical to understand the causality behind its instability under atmospheric conditions. Gold(I) complexes possess a high redox potential and rely heavily on strong σ-donating ligands to maintain their linear, two-coordinate geometry [1].

Q1: Why does AuCl(PMe₃) degrade and change color when exposed to atmospheric air? A: The primary vector for atmospheric degradation is not the direct oxidation of the gold center, but rather the oxidation of the trimethylphosphine (PMe₃) ligand. Atmospheric oxygen rapidly oxidizes PMe₃ to trimethylphosphine oxide (OPMe₃). According to Hard-Soft Acid-Base (HSAB) theory, Au(I) is a "soft" acid that forms a strong bond with the "soft" PMe₃ base. However, OPMe₃ is a "hard" base. This electronic mismatch causes the OPMe₃ ligand to dissociate, leaving a coordinatively unsaturated, "naked" [AuCl] intermediate. This unstable intermediate rapidly undergoes disproportionation ( 3Au(I)→2Au(0)+Au(III) ), precipitating elemental Gold(0) nanoparticles which manifest as a purple, gray, or black discoloration.

Q2: How does the PMe₃ ligand influence the rate of oxidative addition compared to other phosphines? A: PMe₃ is a highly electron-donating ligand. Counterintuitively, while electron-rich metal centers typically oxidize faster, computational and kinetic profiling of Gold(I) complexes reveals that weak σ-donating phosphines actually increase the rate of oxidative addition by promoting an active tricoordinate intermediate [2]. PMe₃'s strong σ-donation stabilizes the linear two-coordinate Au(I) ground state, making direct oxidative addition of atmospheric electrophiles kinetically slower than ligand-loss pathways. However, if intentional oxidation is performed (e.g., using halogens), PMe₃ excellently stabilizes the resulting square-planar Au(III) complex [3].

Q3: Is this complex sensitive to light? A: Yes. Photolytic cleavage of the Au–P or Au–Cl bonds accelerates ligand dissociation. Even under strictly inert atmospheres, prolonged exposure to ambient laboratory light will induce the same disproportionation cascade described above, yielding colloidal gold.

Visualizing the Degradation Pathway

Mechanism AuI AuCl(PMe3) (Stable Au(I) Complex) O2 Atmospheric O2 AuI->O2 Light Light (hv) AuI->Light LigandOx Ligand Oxidation (OPMe3 Formation) AuI->LigandOx O2->LigandOx Oxidizes PMe3 NakedAu [AuCl] Intermediate (Coordinatively Unsaturated) Light->NakedAu Photolytic Cleavage LigandOx->NakedAu Ligand Dissociation (HSAB Mismatch) Au0 Au(0) Nanoparticles (Purple/Black Precipitate) NakedAu->Au0 Disproportionation AuIII Au(III) Species (Square Planar) NakedAu->AuIII Disproportionation

Mechanistic pathways of AuCl(PMe3) degradation via ligand oxidation and disproportionation.

Part 2: Troubleshooting Guide

Symptom / ObservationMechanistic CauseSelf-Validating Corrective Action
Solid precursor turns from white/pale yellow to gray, purple, or black. Formation of Au(0) nanoparticles via disproportionation due to moisture/O₂ exposure or photolysis.Discard compromised batch. For future batches, store strictly in amber vials at 2–8°C inside an inert glovebox or vacuum desiccator.
³¹P NMR shows a new peak at +36 to +40 ppm. Formation of free OPMe₃ (phosphine oxide) indicating atmospheric oxygen ingress into the reaction solvent.Degas all solvents. Implement the Freeze-Pump-Thaw protocol (see SOP below) to ensure dissolved O₂ is < 1 ppm before adding to the gold complex.
Reaction yield drops significantly when scaled up. Longer handling times during scale-up expose the complex to ambient air and light, accelerating degradation before catalysis begins.Use Schlenk techniques. Execute all transfers via cannula or gas-tight syringes under an Argon blanket. Wrap reaction flasks in aluminum foil.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability of AuCl(PMe₃) across various environmental conditions.

Environmental ConditionAtmosphereIlluminationStateObservation / Half-LifePrimary Degradant
Optimal Storage Argon / N₂DarkSolid> 12 months (Stable)None
Ambient Benchtop AirAmbient LightSolidDays to Weeks (Slow)Au(0), OPMe₃
Aerated Solution AirAmbient LightDCM / THF< 24 hoursAu(0), OPMe₃, Au(III)
Degassed Solution Argon / N₂DarkDCM / THF> 2 weeksMinimal
Photolytic Stress Argon / N₂UV / Direct SunTHF< 2 hoursAu(0), [AuCl]

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system of trustworthiness, every step in handling AuCl(PMe₃) must actively exclude oxygen and light.

SOP 1: Solvent Degassing (Freeze-Pump-Thaw Method)

Causality: Standard sparging only removes ~95% of dissolved oxygen. Because PMe₃ is highly oxophilic, trace oxygen will poison the catalyst over a 24-hour reaction. Freeze-pump-thaw removes >99.9% of dissolved gases.

  • Place the required volume of solvent (e.g., DCM, THF) in a Schlenk flask sealed with a high-vacuum Teflon stopcock.

  • Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Open the stopcock to the vacuum line for 5 minutes to evacuate the headspace.

  • Close the stopcock and remove the flask from the LN₂ bath. Allow the solvent to thaw completely in a room-temperature water bath (bubbles of trapped gas will escape).

  • Repeat steps 2–4 for a minimum of three consecutive cycles .

  • On the final thaw, backfill the flask with ultra-high purity (UHP) Argon.

SOP 2: Inert Reaction Setup Workflow

Workflow S1 1. Purge Flask (Vacuum/Ar x3) S2 2. Add AuCl(PMe3) in Glovebox S1->S2 S3 3. Transfer to Line (Maintain Ar) S2->S3 S4 4. Inject Degassed Solvents S3->S4 S5 5. Shield from Light (Foil Wrap) S4->S5

Standard operating procedure for the inert handling and reaction setup of AuCl(PMe3).

Step-by-Step Execution:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

  • Transfer: Inside an inert-atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh the required amount of AuCl(PMe₃) into the Schlenk flask. Seal with a rubber septum and close the stopcock.

  • Line Connection: Transfer the sealed flask to the fume hood. Connect the side-arm to the Schlenk line. Evacuate the manifold, then open the stopcock to place the flask under a continuous Argon flow.

  • Solvent Addition: Using a gas-tight syringe purged with Argon, inject the degassed solvent (from SOP 1) through the septum.

  • Protection: Immediately wrap the reaction vessel in aluminum foil to prevent photolytic disproportionation. Proceed with the addition of subsequent reagents.

References

  • Gold(I/III)-Phosphine Complexes as Potent Antiproliferative Agents National Center for Biotechnology Information (PMC)[Link]

  • Trans Influence of Ligands on the Oxidation of Gold(I) Complexes Journal of the American Chemical Society (ACS Publications)[Link]

  • Synthesis of Au(I) Trifluoromethyl Complexes. Oxidation to Au(III) and Reductive Elimination of Halotrifluoromethanes Organometallics (ACS Publications)[Link]

Troubleshooting

handling moisture sensitivity of trimethylphosphine gold(I) chloride

Welcome to the Technical Support Center for trimethylphosphine gold(I) chloride, (CH₃)₃PAuCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for trimethylphosphine gold(I) chloride, (CH₃)₃PAuCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on handling this moisture-sensitive compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by offering a comprehensive resource for troubleshooting and best practices.

Introduction: The Challenge of Moisture Sensitivity

Trimethylphosphine gold(I) chloride is a valuable precursor and catalyst in a variety of chemical transformations, including the synthesis of more complex gold compounds and nanoparticles. However, its utility is intrinsically linked to its stability, which is significantly compromised by the presence of moisture. Like many organometallic compounds, (CH₃)₃PAuCl is susceptible to hydrolysis, which can lead to the decomposition of the complex, impacting reaction yields, reproducibility, and the purity of the final products. Understanding and mitigating this moisture sensitivity is paramount for successful and reliable experimental outcomes.

This guide provides a structured approach to understanding and managing the challenges associated with the handling of trimethylphosphine gold(I) chloride, with a focus on practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, handling, and properties of trimethylphosphine gold(I) chloride.

Q1: How should I properly store trimethylphosphine gold(I) chloride?

A1: Proper storage is the first line of defense against moisture-induced decomposition. Trimethylphosphine gold(I) chloride should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The ideal storage location is a desiccator or a glovebox to minimize exposure to ambient moisture.[1][2] For long-term storage, refrigeration in a sealed container within a desiccator is recommended.

Q2: What are the visible signs of decomposition?

A2: Pure trimethylphosphine gold(I) chloride is a white to off-white crystalline solid.[3] Decomposition due to moisture or other factors may lead to a change in color, often to a yellowish or purplish hue, which can be indicative of the formation of metallic gold nanoparticles. The appearance of insoluble black or purple particulates in your reaction mixture when dissolving the compound can also be a sign of decomposition.

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised to handle trimethylphosphine gold(I) chloride under an inert atmosphere.[1] For weighing and transferring the solid, a glovebox is the preferred environment. If a glovebox is not available, Schlenk line techniques should be employed to maintain an inert atmosphere and prevent exposure to air and moisture. Brief exposure to the atmosphere for very quick transfers may be unavoidable in some settings, but this should be minimized as much as possible, and the user must be aware of the potential for some degradation.

Q4: What are the primary decomposition products upon reaction with water?

A4: While the specific mechanism of hydrolysis for (CH₃)₃PAuCl is not extensively detailed in the literature, based on the principles of coordination chemistry and the known reactivity of similar compounds, the likely initial products of hydrolysis are trimethylphosphine oxide ((CH₃)₃PO) and a gold(I) hydroxide species, which may be unstable and disproportionate to metallic gold (Au(0)) and a gold(III) species. The overall reaction can be complex and may lead to a mixture of gold-containing products. The formation of phosphine oxide from related phosphine gold(I) thiolates in the presence of water has been documented.[4]

Q5: How can I confirm the purity of my trimethylphosphine gold(I) chloride before use?

A5: The most reliable method to assess the purity of your compound is through ³¹P NMR spectroscopy. A sharp singlet for the trimethylphosphine ligand coordinated to gold(I) is expected. The presence of other signals, particularly a downfield signal corresponding to trimethylphosphine oxide, would indicate decomposition. ¹H NMR spectroscopy can also be used to check for the characteristic doublet of the methyl protons.

Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during experiments involving trimethylphosphine gold(I) chloride.

Problem 1: Inconsistent or Low Reaction Yields
  • Symptom: Your reaction is not proceeding to completion, or the yield of your desired product is significantly lower than expected.

  • Probable Cause: The most likely culprit is the deactivation of the gold catalyst or precursor due to moisture contamination. Hydrolysis of (CH₃)₃PAuCl can reduce the concentration of the active species in your reaction. Cationic gold catalysts, which can be generated from (CH₃)₃PAuCl, are known to have a very high affinity for hydroxide ions, which can act as a poison.[5]

  • Troubleshooting Steps:

    • Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried and deoxygenated before use. Use freshly distilled solvents from an appropriate drying agent.

    • Inert Atmosphere Technique: Review and improve your inert atmosphere techniques. Ensure your Schlenk line or glovebox is functioning correctly and that there are no leaks.

    • Compound Integrity: Check the integrity of your (CH₃)₃PAuCl. If it has been stored for a long time or you suspect contamination, it is advisable to use a fresh batch or purify the existing one.

    • Catalyst Activation: In some cases, the use of an acid activator, such as a Lewis acid or a Brønsted acid, can help to reactivate a poisoned gold catalyst by scavenging inhibiting species like hydroxide.[5]

Problem 2: Appearance of a Precipitate or Color Change in Solution
  • Symptom: Upon dissolving the trimethylphosphine gold(I) chloride, you observe a color change (e.g., to yellow, purple, or black) or the formation of a fine precipitate.

  • Probable Cause: This is a strong indicator of the formation of metallic gold nanoparticles, which is a common decomposition pathway for gold(I) complexes.[6] This is often triggered by moisture or other reducing agents.

  • Troubleshooting Steps:

    • Visual Inspection: Discard any starting material that is visibly discolored.

    • Solvent Quality: Use high-purity, dry solvents for your reaction. The presence of impurities in the solvent can initiate decomposition.

    • Filtration: If a fine precipitate is observed immediately upon dissolution, it may be possible to filter the solution under inert conditions to remove the insoluble decomposed material before proceeding with the reaction. However, be aware that the concentration of the active gold complex will be lower than calculated.

Problem 3: Unexpected Side Products in the Reaction
  • Symptom: Your reaction produces unexpected side products, which may be observed by TLC, GC-MS, or NMR analysis of the crude reaction mixture.

  • Probable Cause: Decomposed (CH₃)₃PAuCl can lead to different reactive species in solution, which may catalyze unintended reaction pathways. For example, the formation of gold nanoparticles can lead to heterogeneous catalysis with different selectivity compared to the homogeneous molecular catalyst.

  • Troubleshooting Steps:

    • Characterize Side Products: If possible, isolate and characterize the side products to gain insight into the unintended reaction pathway.

    • Confirm Catalyst Integrity: Use ³¹P NMR to confirm the presence of the correct gold-phosphine complex and the absence of significant amounts of phosphine oxide.

    • Strictly Anhydrous Conditions: Re-run the reaction under the most stringent anhydrous conditions possible to minimize decomposition of the catalyst.

Data Presentation

Table 1: ³¹P NMR Chemical Shifts of Trimethylphosphine Gold(I) Chloride and Related Species

CompoundChemical Shift (δ, ppm)SolventReference
(CH₃)₃PAuCl~2.94CDCl₃[3]
[(CH₃)₃P]₂AuCl~2.94CDCl₃[3]
(CH₃)₃PO~36CDCl₃
(CH₃)₃P~-62CDCl₃[7]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Handling and Dispensing Trimethylphosphine Gold(I) Chloride Using a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place all necessary equipment (spatula, weighing paper, vials, and solvents) inside the glovebox antechamber and purge thoroughly.

  • Equilibration: Allow the container of (CH₃)₃PAuCl to equilibrate to the glovebox temperature before opening to prevent condensation of moisture onto the cold solid.

  • Weighing: Carefully open the container and quickly weigh the desired amount of the solid onto weighing paper or directly into a pre-tared vial.

  • Sealing: Tightly seal the stock container and the vial containing the weighed compound before removing them from the glovebox.

  • Dissolution: If the next step is to dissolve the compound, do so inside the glovebox using a dry, deoxygenated solvent.

Protocol 2: Handling and Dispensing Trimethylphosphine Gold(I) Chloride Using Schlenk Technique
  • Apparatus Setup: Assemble the necessary glassware (e.g., Schlenk flask) and ensure all joints are well-greased and sealed.

  • Inert Atmosphere: Connect the Schlenk flask to a dual-manifold Schlenk line and evacuate and backfill with inert gas (e.g., argon or nitrogen) at least three times to remove air and moisture.[8]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas.

  • Transfer: Briefly remove the stopper or septum from the Schlenk flask while maintaining a strong flow of inert gas out of the flask. Quickly add the pre-weighed (CH₃)₃PAuCl to the flask.

  • Resealing: Immediately reseal the flask and purge with the inert gas to remove any air that may have entered during the transfer.

Mandatory Visualization

Troubleshooting Logic for Suspected Moisture Contamination

Moisture_Troubleshooting start Experiment with (CH₃)₃PAuCl issue Inconsistent Yields, Color Change, or Unexpected Side Products? start->issue check_compound Inspect (CH₃)₃PAuCl: - Visual discoloration? - ³¹P NMR for purity issue->check_compound Yes rerun Re-run Experiment issue->rerun No decomposed Compound Decomposed check_compound->decomposed Decomposition evident ok Compound Appears Pure check_compound->ok Appears pure discard Discard and Use Fresh Compound decomposed->discard discard->start check_conditions Review Experimental Conditions: - Solvent/reagent dryness - Inert atmosphere technique ok->check_conditions improve Improve Anhydrous Techniques check_conditions->improve improve->rerun

Caption: A flowchart outlining the troubleshooting process for experiments involving trimethylphosphine gold(I) chloride where moisture contamination is suspected.

References

  • Gelest, Inc. (2016). Safety Data Sheet: TRIETHYLPHOSPHINE GOLD(I) CHLORIDE. [Link]

  • Griffith University Research Repository. (n.d.). Vibrational and solid state (CP/MAS) 31P NMR spectroscopic studies of bis(trimethylphosphine)gold(I) halides. [Link]

  • MDPI. (2015). Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange. [Link]

  • Royal Society of Chemistry. (n.d.). π Complexes of P^P and P^N Chelated Gold(I). [Link]

  • SpectraBase. (n.d.). Trimethylphosphine - Optional[31P NMR] - Chemical Shifts. [Link]

  • PubMed. (2003). Gold(I) phosphido complexes: synthesis, structure, and reactivity. [Link]

  • National Center for Biotechnology Information. (2014). Cationic Gold Catalyst Poisoning and Reactivation. [Link]

  • ResearchGate. (2006). 31 P-n.m.r. chemical shifts (ppm) of the ligands and their gold(I) complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structural characterization of isolable phosphine coinage metal π-complexes. [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). Synthesis and characterization of gold (I) complexes of bis(diphenylphosphino)-acetonitrile. [Link]

  • Wikipedia. (n.d.). Gold(III) chloride. [Link]

  • ResearchGate. (2025). Use of phosphine gold acetylides [(R 3P)AuC CR] to form phosphine gold derivatives of tetra-iron and penta-iron clusters. [Link]

  • Springer. (n.d.). Vital Role of Moisture in the Catalytic Activity of Supported Gold Nanoparticles. [Link]

  • ResearchGate. (n.d.). AuCl3 and AuCl catalyzed regioisomeric phenanthrene synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Quantum Chemical Investigations on the Hydrolysis of Gold(III)-Based Anticancer Drugs and Their Interaction with Amino Acid Residues. [Link]

  • ResearchGate. (n.d.). Water-soluble and water-stable Gold(I), Gold(II) and Gold(III) phosphine complexes: The early years. [Link]

  • Russian Journal of Inorganic Chemistry. (2024). On phosphine-containing gold(I) complexes in solutions in connection with their biological applications. [Link]

  • ACS Publications. (2025). Gold(I) Complexes with Bulky Phosphanes: A Dual Approach to Triplet Harvesting and Hydroamination Catalysis. [Link]

  • ResearchGate. (2014). (PDF) Reactivity and mechanism in organogold chemistry. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and characterisation of group 11 metal complexes with a guanidine-tagged triphenylphosphine and evaluation of the isolated Au(I) complexes in gold-mediated organic reactions. [Link]

  • arXiv. (2009). Homogeneous Gold Catalysis through Relativistic Effects: Addition of Water to Propyne. [Link]

  • National Center for Biotechnology Information. (2023). Evaluation of Postmortem Changes. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • ChemEd X. (n.d.). Reaction of Aluminum With Gold(III) Chloride: Microscale Movie. [Link]

  • ACS Publications. (2021). pH-Sensitive Gold Nanoparticle Catalysts for the Aerobic Oxidation of Alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). Relativistic Hirshfeld atom refinement of an organo-gold(I) compound. [Link]

  • University of Huddersfield Repository. (n.d.). Identification of decomposition Volatile Organic Compounds from surface-deposited and submerged porcine remains. [Link]

  • PubMed. (2019). Identification of Decomposition Volatile Organic Compounds From Surface-Deposited and Submerged Porcine Remains. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Activity of Chlorotrimethylphosphine Gold(I) and Chloro(triphenylphosphine)gold(I)

For Researchers, Scientists, and Drug Development Professionals In the landscape of homogeneous gold catalysis, the choice of ligand appended to the gold(I) center is paramount in dictating the catalyst's performance. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous gold catalysis, the choice of ligand appended to the gold(I) center is paramount in dictating the catalyst's performance. The electronic and steric properties of the ligand directly influence the reactivity, selectivity, and stability of the catalytic species. This guide provides an in-depth technical comparison of two fundamental gold(I) catalysts: chlorotrimethylphosphine gold(I), AuCl(PMe₃), and chloro(triphenylphosphine)gold(I), AuCl(PPh₃). By examining their intrinsic properties and performance in representative catalytic transformations, this document aims to equip researchers with the insights necessary to make informed decisions in catalyst selection and reaction optimization.

Ligand Properties: The Foundation of Catalytic Divergence

The catalytic behavior of AuCl(PMe₃) and AuCl(PPh₃) is fundamentally rooted in the disparate electronic and steric profiles of the trimethylphosphine (PMe₃) and triphenylphosphine (PPh₃) ligands.

Electronic Effects: The electron-donating ability of a phosphine ligand is a critical factor in modulating the Lewis acidity of the gold(I) center. A more electron-donating ligand increases the electron density on the gold atom, which can, in turn, affect its ability to activate π-systems like alkynes and alkenes. The Tolman electronic parameter (TEP), derived from the CO stretching frequency of LNi(CO)₃ complexes, provides a quantitative measure of a ligand's net electron-donating character.

  • Trimethylphosphine (PMe₃): As an alkylphosphine, PMe₃ is a strong σ-donor. This is reflected in its lower TEP value, indicating a more electron-rich gold center in the corresponding complex.

  • Triphenylphosphine (PPh₃): In contrast, the arylphosphine PPh₃ is a weaker σ-donor and possesses π-acceptor capabilities due to the presence of the phenyl rings. This results in a higher TEP value and a more Lewis acidic gold center.

Steric Effects: The steric bulk of the phosphine ligand, quantified by the Tolman cone angle (θ), plays a crucial role in controlling substrate approach to the catalytic center and can influence the stability of intermediates and transition states.

  • Trimethylphosphine (PMe₃): With a cone angle of 118°, PMe₃ is a relatively small and compact ligand.[1] This minimal steric hindrance allows for greater accessibility to the gold center.

  • Triphenylphosphine (PPh₃): PPh₃ is significantly bulkier, with a cone angle of 145°. This larger steric footprint can enforce greater selectivity in certain reactions by directing the approach of substrates.

LigandTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)Key Characteristics
Trimethylphosphine (PMe₃)118°[1]2064.1Strong σ-donor, less sterically hindered
Triphenylphosphine (PPh₃)145°2068.9Weaker σ-donor, π-acceptor, more sterically hindered

Impact on Catalytic Activity: A Mechanistic Perspective

The differences in ligand properties translate directly into distinct catalytic behaviors. The more electron-donating nature of PMe₃ leads to a less electrophilic gold center compared to the PPh₃ analogue. Consequently, the activation of alkynes and alkenes, a key step in many gold-catalyzed reactions, is generally less efficient with AuCl(PMe₃). The stronger σ-donation from PMe₃ can also lead to a stronger gold-phosphine bond, potentially slowing down ligand dissociation, which can be a necessary step in some catalytic cycles.

Conversely, the greater Lewis acidity of the gold center in AuCl(PPh₃) enhances its ability to activate π-systems, often leading to higher catalytic activity. The steric bulk of the PPh₃ ligand can also play a beneficial role in promoting certain reaction pathways and enhancing selectivity.

G cluster_PMe3 AuCl(PMe₃) cluster_PPh3 AuCl(PPh₃) PMe3_node Stronger σ-donor Less Steric Bulk PMe3_effect Less Lewis Acidic Au(I) More Accessible Metal Center PMe3_node->PMe3_effect outcome Catalytic Outcome (Activity & Selectivity) PMe3_effect->outcome Potentially lower activity for π-activation, but may favor reactions sensitive to steric hindrance PPh3_node Weaker σ-donor Greater Steric Bulk PPh3_effect More Lewis Acidic Au(I) Sterically Encumbered Metal Center PPh3_node->PPh3_effect PPh3_effect->outcome Generally higher activity for π-activation and potential for higher selectivity G cluster_AuClPPh3 Synthesis of AuCl(PPh₃) cluster_AuClPMe3 Synthesis of AuCl(PMe₃) start1 HAuCl₄ + 2 PPh₃ in Ethanol product1 [AuCl(PPh₃)] (precipitate) start1->product1 Reduction & Ligation start2 [AuCl(SMe₂)] + PMe₃ in Dichloromethane product2 [AuCl(PMe₃)] start2->product2 Ligand Exchange

Figure 2. Synthetic workflows for the preparation of the gold(I) phosphine complexes.

Representative Catalytic Protocol: Hydroamination/Cycloisomerization of a 1,6-Enyne

The following is a general procedure for the gold-catalyzed hydroamination/cycloisomerization of a 1,6-enyne, based on the work of Michelet and coworkers. [2][3]

  • Materials: 1,6-enyne substrate, Aniline derivative, Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)], Silver hexafluoroantimonate (AgSbF₆), Anhydrous tetrahydrofuran (THF), Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne (1.0 mmol) and the aniline derivative (1.2 mmol).

    • Add anhydrous THF (5 mL) and stir the mixture until all solids are dissolved.

    • In a separate vial, weigh [AuCl(PPh₃)] (0.02 mmol, 2 mol%) and AgSbF₆ (0.02 mmol, 2 mol%).

    • Add the gold and silver salts to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

G start 1,6-Enyne + Aniline in Anhydrous THF catalyst Add [AuCl(PPh₃)] and AgSbF₆ start->catalyst reaction Stir at Room Temperature (Monitor by TLC/GC) catalyst->reaction workup Quench Reaction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 3. Experimental workflow for the gold-catalyzed hydroamination/cycloisomerization of a 1,6-enyne.

Conclusion

The catalytic activities of chlorotrimethylphosphine gold(I) and chloro(triphenylphosphine)gold(I) are significantly different, a direct consequence of the distinct electronic and steric properties of their respective phosphine ligands. AuCl(PPh₃), with its greater Lewis acidity and steric bulk, is generally a more active and often more selective catalyst for reactions involving the activation of π-systems, such as the hydroamination/cycloisomerization of enynes. In contrast, the strong σ-donating and sterically unencumbered nature of the PMe₃ ligand in AuCl(PMe₃) leads to a less electrophilic gold center, which typically results in lower catalytic activity for such transformations.

For researchers and drug development professionals, this comparison underscores the importance of rational ligand selection in gold catalysis. While AuCl(PPh₃) serves as a robust and versatile catalyst for a wide range of reactions, the properties of AuCl(PMe₃) may be advantageous in specific applications where a less Lewis acidic or sterically unhindered catalyst is required. Understanding the fundamental principles of ligand effects is key to navigating the vast landscape of gold catalysis and developing novel, efficient synthetic methodologies.

References

  • Leseurre, L.; Toullec, P. Y.; Genêt, J.-P.; Michelet, V. Gold-Catalyzed Hydroamination/Cycloisomerization Reaction of 1,6-Enynes. Org. Lett.2007 , 9 (21), 4049–4052. [Link]

  • Wikipedia. Triphenylphosphine. [Link]

  • Leseurre, L.; Toullec, P. Y.; Genêt, J.-P.; Michelet, V. Gold-catalyzed hydroamination/cycloisomerization reaction of 1,6-enynes. PubMed2007 . [Link]

  • Sciencemadness Wiki. Trimethylphosphine. [Link]

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Comparative

A Comparative Guide to Validating Chlorotrimethylphosphine Gold(I) Purity Using ³¹P NMR Spectroscopy

Introduction Chlorotrimethylphosphine gold(I), (CH₃)₃PAuCl, is a crystalline, air-stable organometallic compound that serves as a crucial precursor and catalyst in a multitude of applications, including organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chlorotrimethylphosphine gold(I), (CH₃)₃PAuCl, is a crystalline, air-stable organometallic compound that serves as a crucial precursor and catalyst in a multitude of applications, including organic synthesis and the development of therapeutic agents. The precise coordination of the trimethylphosphine ligand to the gold(I) center imparts unique reactivity and stability. However, the efficacy and reproducibility of these applications are critically dependent on the purity of the starting material. Impurities, which can arise from unreacted starting materials, side reactions, or degradation, can significantly alter the catalytic activity or biological response.

This guide provides an in-depth technical comparison for validating the purity of chlorotrimethylphosphine gold(I) with a primary focus on Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. We will explore why ³¹P NMR is an exceptionally powerful and direct method for this analysis, provide a detailed experimental protocol, and compare its performance against other common analytical techniques.

Section 1: The Power of ³¹P NMR for Purity Assessment

Phosphorus-31 (³¹P) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a spin of ½, which results in high sensitivity and sharp signals.[1][2][3] For phosphorus-containing compounds like (CH₃)₃PAuCl, ³¹P NMR offers several distinct advantages:

  • Direct Measurement: The technique directly probes the phosphorus atom, which is at the heart of the ligand's coordination to the gold center. Any change in the phosphorus environment, such as oxidation or dissociation, results in a significant and predictable change in its NMR signal.

  • Wide Chemical Shift Range: The ³¹P nucleus has a very broad chemical shift range (approximately 2000 ppm), which minimizes the likelihood of signal overlap between the main compound and its potential impurities.[3] This allows for clear identification and quantification of different phosphorus-containing species in a single spectrum.

  • Quantitative Accuracy: With appropriate experimental setup, particularly the inclusion of a suitable relaxation delay and an internal standard, ³¹P NMR can be used for accurate quantitative analysis (qNMR).[3][4][5] This allows for the precise determination of the purity percentage.

Section 2: Experimental Protocol for High-Fidelity ³¹P NMR Analysis

The following protocol is designed to yield a high-quality, quantifiable ³¹P NMR spectrum for the purity assessment of chlorotrimethylphosphine gold(I).

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the chlorotrimethylphosphine gold(I) sample into a clean, dry vial.

    • Add a known quantity of a suitable internal standard. Triphenyl phosphate is a good candidate for use in organic solvents.[6]

    • Dissolve the sample and standard in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The following parameters are recommended for a standard NMR spectrometer:

      • Nucleus: ³¹P

      • Decoupling: ¹H power-gated decoupling to remove proton coupling and simplify the spectrum.[6]

      • Pulse Angle: 30-45° to ensure complete relaxation between pulses.

      • Relaxation Delay (D1): A minimum of 5 times the longest T₁ of any phosphorus signal in the sample. A delay of 15-30 seconds is generally sufficient to ensure accurate integration for quantification.

      • Acquisition Time: 2-4 seconds.

      • Number of Scans: 64-128 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

      • Temperature: Maintain a constant temperature, typically 298 K (25 °C).[6]

Causality Behind Experimental Choices
  • Solvent Selection: CDCl₃ is a common choice as it readily dissolves the compound and is relatively inert. The choice of solvent can slightly influence chemical shifts, so consistency is key.

  • Internal Standard: An internal standard with a known concentration and a ³¹P signal that does not overlap with other signals is crucial for accurate quantification.[3]

  • Relaxation Delay (D1): This is the most critical parameter for quantitative NMR. A sufficiently long delay ensures that all phosphorus nuclei have fully returned to their equilibrium state before the next pulse, making the signal integral directly proportional to the molar concentration.

Workflow for Purity Validation

Caption: Workflow for ³¹P NMR Purity Validation.

Section 3: Interpreting the Data - A Comparative Analysis

The key to assessing purity lies in identifying the signals corresponding to the desired product and any potential impurities. The chemical shift (δ) is highly diagnostic of the phosphorus atom's electronic environment.

Compound/SpeciesTypical ³¹P Chemical Shift (δ, ppm)Identification
(CH₃)₃PAuCl ~ +33 to +36 Desired Product [7]
Free Trimethylphosphine (PMe₃)~ -62Unreacted Starting Material[1][8]
Trimethylphosphine Oxide (Me₃PO)~ +36.2Oxidation Product[1][8]
[Au(PMe₃)₂]⁺Varies (downfield of free PMe₃)Disproportionation Product

Note: Chemical shifts are referenced to 85% H₃PO₄ at 0 ppm and can vary slightly based on solvent and concentration.

Analysis of a Hypothetical Spectrum:

A high-purity sample of (CH₃)₃PAuCl will exhibit a single, sharp peak in the region of +33 to +36 ppm. The presence of a signal around -62 ppm would indicate unreacted trimethylphosphine starting material. A peak near +36.2 ppm, often very close to the product peak, would suggest the presence of trimethylphosphine oxide, an oxidation product that can form upon exposure to air, especially in solution.[1][8]

Purity Calculation:

The purity can be calculated using the following formula:

Purity (%) = [ (Integral of Product) / (Integral of Standard) ] * [ (MW of Product) / (MW of Standard) ] * [ (Mass of Standard) / (Mass of Product) ] * Purity of Standard (%)

Where:

  • Integral refers to the integrated area of the respective NMR signal.

  • MW is the molecular weight.

Section 4: Comparison with Alternative Analytical Methods

While ³¹P NMR is a superior technique for this specific application, other methods can provide complementary information.

MethodAdvantagesDisadvantages for this Application
³¹P NMR Direct, quantitative, highly sensitive to P environment, simple spectra.[3]Requires specialized equipment; may not detect non-phosphorus impurities.
¹H NMR Widely available, provides information on proton environments.Complex spectra due to P-H coupling, potential for signal overlap, less direct for purity assessment of the core complex.
Mass Spectrometry High sensitivity, provides molecular weight information.Can be difficult to quantify accurately, may not distinguish between isomers, potential for fragmentation.
Elemental Analysis Provides bulk elemental composition (C, H, N).Does not provide structural information or identify specific impurities, less precise for high-purity samples.

Conclusion

For researchers, scientists, and drug development professionals working with chlorotrimethylphosphine gold(I), ensuring its purity is paramount. This guide has demonstrated that ³¹P NMR spectroscopy stands out as the most direct, reliable, and quantitative method for this purpose . Its ability to distinguish between the target compound and its common phosphorus-containing impurities in a single, clean spectrum is unmatched by other techniques. By following a robust experimental protocol, researchers can confidently validate the purity of their material, ensuring the integrity and reproducibility of their downstream applications.

References

  • Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC. Available at: [Link]

  • Distinguishing Active Site Identity in Sn-Beta Zeolites Using 31P MAS NMR of Adsorbed Trimethylphosphine Oxide | ACS Catalysis. Available at: [Link]

  • 1H–31P HETCOR NMR elucidates the nature of acid sites in zeolite HZSM-5 probed with trimethylphosphine oxide - Chemical Communications (RSC Publishing). Available at: [Link]

  • Application of 31 P NMR Spectroscopy in Food Analysis. 1. Quantitative Determination of the Mono- and Diglyceride Composition of Olive Oils | Request PDF - ResearchGate. Available at: [Link]

  • Quantitative 31P NMR Analysis of Lignins and Tannins - IRIS. Available at: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available at: [Link]

  • Theoretical Predictions of 31P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Correlations among 31P NMR Coordination Chemical Shifts, Ru-P Bond Distances, and Enthalpies of Reaction in Cp′Ru(PR3)2Cl Complexes (Cp′ = η5-C5H5, η5-C5Me5; PR3 = PMe3, PPhMe2, PPh2Me, PPh3, PEt3, PnBu3) - ResearchGate. Available at: [Link]

  • (A) Room temperature ³¹P MAS NMR spectra of trimethylphosphine oxide... - ResearchGate. Available at: [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC. Available at: [Link]

  • Trimethylphosphine oxide - Optional[31P NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Trimethylphosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • 31P - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... - ResearchGate. Available at: [Link]

  • 31 P-n.m.r. chemical shifts (ppm) of the ligands and their gold(I) complexes … - ResearchGate. Available at: [Link]

  • Structural, vibrational and solid state CP MAS 31P NMR spectroscopic studies of complexes of trimethylphosphine with copper(I) a. Available at: [Link]

  • Synthesis and Solution Isomerization of Water-Soluble Au9 Nanoclusters Prepared by Nuclearity Conversion of [Au11(PPh3)8Cl2]Cl - The Royal Society of Chemistry. Available at: [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • 31P NMR chemical shift calculator. Available at: [Link]

  • 31P n.m.r. study of tertiary phosphine complexes of gold(I) - RSC Publishing. Available at: [Link]

  • 31P NMR Chemical Shift of Phosphorous Compounds. Available at: [Link]

  • Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek. Available at: [Link]

  • Solid-state 31P NMR characterisation of phosphinine -stabilised gold nanoparticles and a phosphinine - gold complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C000695E. Available at: [Link]

  • CCT/08-16/rev Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90 Dean Ripple - National Institute of Standards and Technology. Available at: [Link]

  • Chloro(trimethylphosphine)gold(I) | C3H9AuClP | CID 11702286 - PubChem. Available at: [Link]

  • Origin and effects of impurities in high purity gold - SciSpace. Available at: [Link]

  • Chloro(triethylphosphine)gold | C6H15AuClP | CID 3032639 - PubChem. Available at: [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Chloro(trimethylphosphine)gold(I)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Vibrational Signature of a Key Gold(I) Precursor Chloro(trimethylphosphine)gold(I), with the chemical formula (CH₃)₃PAuCl, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Vibrational Signature of a Key Gold(I) Precursor

Chloro(trimethylphosphine)gold(I), with the chemical formula (CH₃)₃PAuCl, is a fundamental and widely utilized precursor in the synthesis of more complex gold-based compounds, including potential therapeutic agents and catalysts.[1] Its linear P-Au-Cl geometry is a hallmark of gold(I) phosphine complexes.[2] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative tool for the characterization of this and related organometallic compounds. By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a unique "fingerprint" that can confirm the identity and purity of the complex, and offer insights into the nature of the gold-phosphine and gold-halogen bonds.

This guide provides a benchmark for the IR spectroscopic data of chloro(trimethylphosphine)gold(I). Due to the limited availability of a publicly accessible, fully assigned experimental IR spectrum for this specific compound, this guide presents an analysis based on established data for closely related analogues. We will compare the expected vibrational frequencies of chloro(trimethylphosphine)gold(I) with those of other significant gold(I) phosphine complexes, offering a framework for researchers to interpret their own experimental data. Furthermore, a detailed, best-practice protocol for acquiring high-quality solid-state FT-IR spectra is provided to ensure reliable and reproducible results.

Expected Infrared Vibrational Frequencies of Chloro(trimethylphosphine)gold(I)

The following table outlines the expected major infrared absorption bands for chloro(trimethylphosphine)gold(I). These assignments are based on the known vibrational modes of the trimethylphosphine ligand and the characteristic frequencies of gold-phosphine and gold-chloride bonds observed in similar complexes.

Vibrational ModeExpected Frequency Range (cm⁻¹)Assignment and Comments
ν(C-H)2950 - 2850Asymmetric and symmetric stretching of the methyl (CH₃) groups.
δ(CH₃)1450 - 1400Asymmetric deformation (scissoring) of the methyl groups.
δ(CH₃)1300 - 1250Symmetric deformation (umbrella mode) of the methyl groups.
ρ(CH₃)970 - 940Rocking modes of the methyl groups.
ν(P-C)780 - 740Asymmetric and symmetric stretching of the phosphorus-carbon bonds.
ν(Au-P) ~400 - 450 Gold-Phosphorus stretching vibration. This is a key diagnostic peak.
ν(Au-Cl) ~330 - 360 Gold-Chlorine stretching vibration. Another crucial peak for characterization.
δ(P-C)< 300Bending modes of the phosphorus-carbon bonds.

Benchmarking Against Other Gold(I) Phosphine Complexes

A comparative analysis of the IR spectra of different phosphine gold(I) chloride complexes can reveal the influence of the phosphine ligand's electronic and steric properties on the gold-ligand bonds. Below is a comparison of the key vibrational frequencies for chloro(trimethylphosphine)gold(I) (estimated) with the experimentally determined values for chloro(triethylphosphine)gold(I) and chloro(triphenylphosphine)gold(I).

Compoundν(Au-P) (cm⁻¹)ν(Au-Cl) (cm⁻¹)Reference
Chloro(trimethylphosphine)gold(I) ~400 - 450 (estimated) ~330 - 360 (estimated) -
Chloro(triethylphosphine)gold(I)Not explicitly foundNot explicitly found[2]
Chloro(triphenylphosphine)gold(I)~450, 440330[3]

The triphenylphosphine complex exhibits Au-P stretching frequencies that are slightly higher than what might be anticipated for the trimethylphosphine analogue.[3] This can be attributed to the electronic effects of the phenyl groups. The Au-Cl stretching frequency provides a direct measure of the strength of the gold-chlorine bond.

Experimental Protocol for Acquiring a High-Quality FT-IR Spectrum

To obtain reliable and reproducible IR data for solid samples like chloro(trimethylphosphine)gold(I), the following protocol using the KBr pellet method is recommended.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade potassium bromide (KBr), desiccated

  • Spatula

  • Sample of chloro(trimethylphosphine)gold(I) (2-5 mg)

  • Nitrogen or dry air purge for the spectrometer sample compartment

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently grind approximately 100-200 mg of dry, infrared-grade KBr in an agate mortar to a fine, consistent powder.

    • Add 2-5 mg of the chloro(trimethylphosphine)gold(I) sample to the KBr in the mortar.

    • Thoroughly mix and grind the sample and KBr together for 2-3 minutes to ensure a homogenous mixture and to reduce the particle size of the sample. This minimizes scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture to the pellet-forming die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Background Spectrum Acquisition:

    • Ensure the FT-IR spectrometer's sample compartment is empty and purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The desired spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹. For observing the Au-P and Au-Cl stretching frequencies, extending the range to 200 cm⁻¹ or lower is necessary, which may require a different beam splitter and detector.

  • Data Processing and Analysis:

    • The acquired interferogram is automatically Fourier-transformed by the spectrometer's software to produce the infrared spectrum.

    • Identify and label the key absorption peaks.

    • Compare the obtained spectrum with reference data for the starting materials and expected product.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the acquisition and analysis of IR spectroscopic data for chloro(trimethylphosphine)gold(I).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample & KBr prep2 Grind & Mix prep1->prep2 prep3 Press Pellet prep2->prep3 acq1 Acquire Background Spectrum prep3->acq1 Place Pellet in Spectrometer acq2 Acquire Sample Spectrum acq1->acq2 an1 Fourier Transform acq2->an1 an2 Peak Identification & Assignment an1->an2 an3 Comparative Analysis an2->an3 end Characterization Complete an3->end Final Report

Caption: Workflow for FT-IR analysis of chloro(trimethylphosphine)gold(I).

Conclusion

References

  • Faggiani, R., et al. (1987). The reaction of chloro(triphenylphosphine)gold(I) with 1-methylthymine. Canadian Journal of Chemistry, 65(7), 1568-1575.
  • Sulaiman, A. A. A., et al. (2018). Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells. Journal of Inorganic Biochemistry, 179, 107-120.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Coates, G. E., & Parkin, C. (1963). 64. Tertiary phosphine complexes of trimethylgold: infrared spectra of complexes of gold and some other metals. Journal of the Chemical Society (Resumed), 421-429.
  • Kouroulis, K. N. K., et al. (2009). Synthesis, structural characterization and in vitro cytotoxicity of new Au(III) and Au(I) complexes with thioamides. Dalton Transactions, (43), 9497-9510.
  • Hubert-Pfalzgraf, L. G., et al. (1975). Unprecedented coordination chemistry of a chloro(phosphine)gold(I) complex: [(Ad2BnP)2Au][AuCl2]. Inorganica Chimica Acta, 12, 229-234.
  • Szymańska, I. B., et al. (2025). New Gold(I) Complexes as Potential Precursors for Gas-Assisted Methods: Structure, Volatility, Thermal Stability, and Electron Sensitivity. Molecules, 30(1), 146.
  • Navarro, M., et al. (2013). Synthesis and Anticancer Activity of Gold(I)-Chloroquine Complexes. Journal of the Mexican Chemical Society, 57(3), 175-181.
  • Durig, J. R., et al. (2013). Raman and infrared spectra, r0 structural parameters, and vibrational assignments of (CH3)2PX where X=H, CN, and Cl. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 205-215.
  • Chemdor. (n.d.). Chloro(trimethylphosphine)gold(I). Retrieved from [Link]

  • Ali, B. F., et al. (2023). Comparison between theoretically calculated far-IR spectra of the tris(triphenylphosphinegold)oxonium salts with no counter-ions present (blue), MnO4− counter-ions present (red), and BF4− counterions present (black), in the (a) 50–400 cm−1 region and (b) 400–800 cm−1 region. RSC Advances, 13(48), 33695-33705.

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling: Chloro(trimethylphosphine)gold(I) vs. Auranofin

As gold(I) complexes transition from traditional anti-rheumatic applications into the frontiers of oncology and antimicrobial therapy, understanding their structure-activity relationships is paramount for drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As gold(I) complexes transition from traditional anti-rheumatic applications into the frontiers of oncology and antimicrobial therapy, understanding their structure-activity relationships is paramount for drug development. Auranofin, an FDA-approved metallodrug, serves as the gold standard reference in this class. However, its profound cytotoxicity in mammalian cells often narrows its therapeutic window for non-oncological indications.

Chloro(trimethylphosphine)gold(I)—commonly denoted as AuCl(PMe3)—represents a structurally streamlined analogue. By stripping away the bulky carrier ligands found in auranofin, researchers can isolate the pharmacodynamic effects of the gold cation from its pharmacokinetic delivery mechanisms. This guide provides an in-depth comparative analysis of their cytotoxicity, cellular uptake, and mechanistic pathways.

Structural Divergence and the Causality of Cellular Uptake

The cytotoxic profile of a gold(I) compound is fundamentally dictated by its lipophilicity, which governs cell membrane permeation.

Auranofin consists of a central Au(I) atom coordinated to a triethylphosphine (PEt3) ligand and a tetra-acetylated thioglucose moiety. The thiosugar acts as a highly lipophilic carrier. Upon penetrating the cell membrane, the thiosugar is cleaved, releasing the pharmacologically active [Au(PEt3)]+ electrophile[1].

AuCl(PMe3) utilizes a shorter trimethylphosphine (PMe3) ligand and a simple chloride leaving group. The absence of the thiosugar and the reduced alkyl chain length drastically lower its partition coefficient. Consequently, AuCl(PMe3) exhibits the lowest cellular uptake among homologous phosphine gold chlorides, accumulating at intracellular concentrations significantly below the massive ~109 mM uptake observed for auranofin in human cancer cell lines[2]. This pharmacokinetic bottleneck is the primary causal factor for its attenuated cytotoxicity in mammalian host cells.

Conserved Mechanistic Pathways: TrxR and Vfr Targeting

Despite their divergent uptake profiles, both compounds share a conserved intracellular mechanism: the irreversible inhibition of Thioredoxin Reductase (TrxR). The soft, electrophilic Au(I) center has a profound affinity for the soft nucleophilic selenocysteine (Sec) residue in the active site of TrxR[3]. Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis or paraptosis-like cell death[4].

Interestingly, in bacterial models such as Pseudomonas aeruginosa, both compounds also target the global virulence factor regulator (Vfr). Crystallographic studies reveal that AuCl(PMe3) effectively binds to all four allosteric sites of Vfr, often demonstrating superior target-level engagement compared to the bulkier auranofin[1].

G Auranofin Auranofin [Au(PEt3)(Thiosugar)] Membrane Cell Membrane Permeation (Lipophilicity Dependent) Auranofin->Membrane High Uptake (Thiosugar Carrier) AuClPMe3 AuCl(PMe3) Chloro(trimethylphosphine)gold(I) AuClPMe3->Membrane Low Uptake (Low Lipophilicity) ActiveSpecies Intracellular Active Cation [Au(PR3)]+ Membrane->ActiveSpecies Ligand Cleavage TrxR Thioredoxin Reductase (TrxR) Binding at Selenocysteine ActiveSpecies->TrxR Electrophilic Attack ROS Redox Imbalance & ROS Accumulation TrxR->ROS Enzyme Inhibition Apoptosis Cytotoxicity / Apoptosis ROS->Apoptosis Oxidative Stress

Fig 1: Comparative intracellular activation and TrxR-mediated cytotoxicity of Gold(I) complexes.

Comparative Cytotoxicity and Efficacy Profiles

The dichotomy in lipophilicity translates directly into their biological applications. Auranofin is highly cytotoxic to human cells, which is advantageous in oncology but limits its systemic use as an antibiotic. Conversely, AuCl(PMe3) shows significantly higher Median Toxic Concentrations (TC50) in mammalian cells—often 13 to 20-fold higher than auranofin—indicating it is much less cytotoxic and better tolerated by host tissues[5].

However, in bacterial models, the lack of a bulky carrier ligand allows AuCl(PMe3) to efficiently penetrate bacterial envelopes. Recent evaluations demonstrate that AuCl(PMe3) significantly inhibits Gram-positive pathogens like Staphylococcus aureus at concentrations as low as 0.59 µg/mL, outperforming auranofin which, in some comparative strain studies, required much higher concentrations (250–500 µg/mL) to achieve similar inhibition[6].

Quantitative Data Summary
ParameterAuranofinChloro(trimethylphosphine)gold(I)Mechanistic Implication
Coordination Sphere Au(I) + PEt3 + ThiosugarAu(I) + PMe3 + ChlorideDetermines lipophilicity and carrier release kinetics.
Cellular Uptake (Human Cells) Extremely High (~109 mM)[2]Lowest among phosphine series[2]High uptake drives auranofin's severe mammalian cytotoxicity.
TrxR Inhibition (Target) Potent (IC50 ~ nanomolar)[5]Potent[3]Both share a conserved pharmacodynamic target.
Host Cytotoxicity (TC50) Low TC50 (Highly Toxic)[5]13–20 fold higher TC50[5]AuCl(PMe3) is significantly better tolerated by mammalian host cells.
Antibacterial MIC (S. aureus) 250–500 µg/mL (Strain-dependent)[6]0.59 µg/mL[6]AuCl(PMe3) exhibits highly efficient bacterial penetration and efficacy.
Validated Experimental Methodologies

To objectively evaluate and compare these compounds in your own laboratory, the following self-validating protocols are standard in the field.

Protocol 1: Intracellular Gold Quantification via ICP-MS

Expert Insight: Cytotoxicity assays (like MTT) only measure phenotypic cell death. To truly compare these two compounds, we must decouple their intrinsic target affinity from their membrane permeability. ICP-MS allows us to normalize the cytotoxic effect against the actual intracellular molarity of the gold cation.

  • Cell Seeding: Seed human cancer cells (e.g., HT-29 or A2780) in 6-well plates at a density of 3×105 cells/well and culture until 80% confluent.

  • Compound Dosing: Treat cells with equimolar concentrations (e.g., 5 µM) of Auranofin or AuCl(PMe3) dissolved in DMSO (final DMSO concentration <0.1%) for 24 hours.

  • Arresting Transport: Wash cells thoroughly with ice-cold PBS (3x) to immediately halt membrane transport and remove extracellular/membrane-bound gold.

  • Acid Digestion: Lyse and digest the cells using 500 µL of concentrated, trace-metal grade nitric acid (HNO3). Heat the lysates at 80°C for 2 hours to ensure complete digestion of the organic matrix.

  • Sample Dilution: Dilute the digest with ultra-pure water to achieve a final HNO3 concentration of 2%.

  • Quantification: Quantify the 197Au isotope content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the detected gold mass to the total cellular protein content (determined via a BCA assay on a parallel, untreated plate).

Protocol 2: Cell-Free Thioredoxin Reductase (TrxR) Inhibition Assay

Expert Insight: By utilizing a cell-free system, we strip away the pharmacokinetic variables (like the thiosugar's role in auranofin) and directly measure the pharmacodynamic interaction between the [Au(PR3)]+ electrophile and the selenocysteine active site.

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.0) and 2 mM EDTA.

  • Enzyme Addition: Add recombinant mammalian or bacterial TrxR (20 nM final concentration) to a 96-well microtiter plate.

  • Inhibitor Incubation: Introduce serial dilutions of Auranofin or AuCl(PMe3) (ranging from 0.1 nM to 10 µM) and incubate for 15 minutes at room temperature to allow for irreversible binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 mM DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and 200 µM NADPH.

  • Kinetic Monitoring: Monitor the reduction of DTNB to TNB by measuring the absorbance at 412 nm over 5 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50 by plotting the fractional enzymatic activity against the log concentration of the gold complexes.

Conclusion

While auranofin remains a potent cytotoxic agent driven by its thiosugar-enhanced cellular uptake, AuCl(PMe3) offers a highly compelling alternative for targeted applications. By sacrificing mammalian cell penetrance, AuCl(PMe3) achieves a vastly improved therapeutic window, exhibiting potent antibacterial and anti-virulence activity with heavily reduced host toxicity. This structural streamlining provides a proven blueprint for developing next-generation gold metallodrugs tailored specifically for infectious diseases rather than oncology.

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Safety & Regulatory Compliance

Safety

Chlorotrimethylphosphine gold(I) proper disposal procedures

Comprehensive Safety and Disposal Protocol for Chlorotrimethylphosphine Gold(I) Introduction & Chemical Profile Chlorotrimethylphosphine gold(I) (Formula: AuCl(PMe₃), CAS: 15278-97-4) is a linear, two-coordinate organome...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Chlorotrimethylphosphine Gold(I)

Introduction & Chemical Profile

Chlorotrimethylphosphine gold(I) (Formula: AuCl(PMe₃), CAS: 15278-97-4) is a linear, two-coordinate organometallic complex. Because the strong σ-donating trimethylphosphine (PMe₃) ligand highly stabilizes the Au(I) center, this compound is a critical precursor in homogeneous catalysis and advanced drug development—specifically in synthesizing novel antibacterial agents targeting resistant strains like E. coli and S. aureus[1].

However, from an Environmental Health and Safety (EHS) perspective, the disposal of this complex presents a severe, dual-pathway logistical challenge. You are not just disposing of a heavy metal; you are managing a latent pyrophoric hazard. If the Au–P bond dissociates during degradation or improper waste mixing, free trimethylphosphine is liberated. Free PMe₃ is highly toxic, volatile, and catches fire spontaneously upon exposure to air[2][3]. Therefore, standard "dump-and-dilute" or direct reduction methods are strictly prohibited.

Immediate Safety & Handling Precautions

As a Senior Application Scientist, I mandate that all protocols involving this complex be treated with the same rigor as handling active pyrophorics.

  • Engineering Controls: All handling, reaction quenching, and waste processing MUST be conducted inside a certified chemical fume hood or an inert-atmosphere glovebox[4][5].

  • Personal Protective Equipment (PPE): Personnel must wear flame-resistant Nomex lab coats, heavy-duty chemical-resistant gloves (neoprene or double-gloved nitrile), and tight-fitting safety goggles[6][7].

  • Hazard Recognition: The intact complex is GHS-classified for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[6][8]. However, the free ligand (PMe₃) is a Category 1 Pyrophoric Liquid and Corrosive[3].

Operational Workflow

G Start AuCl(PMe3) Waste Stream Segregation Waste Segregation (Aqueous vs. Organic) Start->Segregation Quench Ligand Quenching (H2O2 Oxidation of PMe3) Segregation->Quench Add 30% H2O2 Recovery Gold Recovery (Reduction to Au°) Quench->Recovery Add Reducing Agent (e.g., Na2S2O5 or Zn) SolidAu Recovered Elemental Gold (Send to EHS/Recycling) Recovery->SolidAu Filtration/Centrifugation LiquidWaste Aqueous Effluent (Contains OPMe3) Recovery->LiquidWaste Supernatant FinalDisp EHS Liquid Hazardous Waste LiquidWaste->FinalDisp

Workflow for the dual-pathway quenching and recovery of Chlorotrimethylphosphine gold(I) waste.

Step-by-Step Disposal & Recovery Protocol

This protocol is engineered as a self-validating system . We systematically dismantle the complex by first neutralizing the pyrophoric ligand, followed by the precipitation of the heavy metal.

Causality Note: Why oxidize before reducing? If you apply a reducing agent to the intact complex first, the gold will precipitate, but the PMe₃ ligand will be violently expelled as a free, pyrophoric gas[2]. By oxidizing the solution first, we convert PMe₃ into trimethylphosphine oxide (OPMe₃), which is highly water-soluble, non-volatile, and non-flammable.

Phase 1: Waste Segregation & Preparation
  • Collect all reaction mixtures, aqueous washes, and organic solvents containing AuCl(PMe₃) in a designated, clearly labeled heavy-metal waste container[7].

  • Critical Prohibition: Never mix this waste stream with concentrated nitric acid or nitrate-containing effluents, as unpredictable, highly exothermic oxidative reactions can occur[9].

Phase 2: Ligand Quenching (The Oxidation Step)
  • Transfer the segregated waste solution to a round-bottom flask equipped with a magnetic stir bar inside a heavily ventilated fume hood.

  • Cool the flask in an ice-water bath to strictly control the exothermic oxidation reaction.

  • Slowly, dropwise, add an excess of 30% aqueous hydrogen peroxide (H₂O₂) or a sodium hypochlorite (bleach) solution.

  • Stir continuously for a minimum of 2 hours.

  • Self-Validation Check: The complete disappearance of the characteristic foul, garlic-like odor of phosphine indicates the successful conversion of PMe₃ to OPMe₃.

Phase 3: Gold(I) Reduction & Recovery
  • To the now-oxidized aqueous mixture, slowly add a chemical reducing agent such as sodium metabisulfite (Na₂S₂O₅) or zinc dust[10].

  • Allow the mixture to stir overnight at room temperature. The solution will transition in color, and a dark, heavy precipitate (elemental gold sponge or nanoparticles) will form at the bottom of the flask[7].

  • Self-Validation Check: Extract a 1 mL aliquot of the supernatant and add a few drops of tin(II) chloride (SnCl₂). If the solution remains clear (absence of the purple/black "Purple of Cassius" colloidal gold), the reduction is 100% complete.

Phase 4: Filtration and Final Effluent Disposal
  • Filter the mixture through a fine glass-frit funnel or centrifuge the solution to pellet the precipitated elemental gold[7].

  • Wash the gold pellet sequentially with deionized water and ethanol, dry it under a gentle stream of nitrogen, and transfer it to a sealed vial labeled "Recovered Elemental Gold" for institutional EHS precious metal recycling[7].

  • Adjust the pH of the remaining supernatant (which now safely contains OPMe₃ and benign salts) to between 5 and 9 using dilute NaOH or HCl[7].

  • Dispose of the neutralized liquid as standard aqueous hazardous waste through your EHS department[3][10].

Quantitative Data & Hazard Summary

Property / Hazard ParameterSpecification / ClassificationOperational Mitigation & Action
CAS Number 15278-97-4[6]Ensure all waste manifests list this specific CAS alongside generic "Gold Waste".
GHS Hazards (Intact Complex) H315, H319, H335[6][8]Wear Nomex lab coat, heavy-duty nitrile gloves, and safety goggles[6][7].
Latent Ligand Hazard (PMe₃) Pyrophoric (Cat 1), Corrosive[3]Handle strictly in fume hood/glovebox; never expose raw waste to air without quenching[2][4].
Primary Quenching Agent 30% H₂O₂ or NaOCl (Bleach)Add dropwise at 0°C to oxidize PMe₃ to OPMe₃ prior to any metal reduction.
Gold Recovery Method Chemical reduction to Au°[7]Use Na₂S₂O₅ or Zn dust; validate completion with the SnCl₂ (Purple of Cassius) test[7][10].

References

  • Ambeed. "15278-97-4 | Chloro(trimethylphosphine)gold(I) - Ambeed.com". 6

  • ABCR. "AB120554 | CAS 15278-97-4 – abcr Gute Chemie". 8

  • BenchChem. "Proper Disposal of Copper and Gold Waste in a Laboratory Setting: A Guide for Researchers". 7

  • MDPI. "Evaluation of Gold Complexes to Address Bacterial Resistance, Quorum Sensing, Biofilm Formation, and Their Antiviral Properties against Bacteriophages". 1

  • EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS". 10

  • Westlab. "Chemical Disposal in Laboratories". 9

  • Carnegie Mellon University (CMU). "Pyrophoric Handling Procedure". 2

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - Trimethylphosphine". 3

  • CymitQuimica. "Safety Data Sheet Danger - Trimethylphosphine". 4

  • UC Santa Barbara (UCSB). "Laboratory Safety Manual and Chemical Hygiene Plan". 5

Sources

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